molecular formula C7H12N2O2S B11745767 1-(Methylsulfonyl)piperidine-3-carbonitrile

1-(Methylsulfonyl)piperidine-3-carbonitrile

Cat. No.: B11745767
M. Wt: 188.25 g/mol
InChI Key: NKZWWYCPDOLNOC-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)piperidine-3-carbonitrile is a useful research compound. Its molecular formula is C7H12N2O2S and its molecular weight is 188.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylsulfonylpiperidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2S/c1-12(10,11)9-4-2-3-7(5-8)6-9/h7H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZWWYCPDOLNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2R,3R)-2-methyl-1-(methylsulfonyl)piperidine-3-carbonitrile stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Stereoselective Isolation & Characterization of (2R,3R)-2-methyl-1-(methylsulfonyl)piperidine-3-carbonitrile

Executive Summary

The piperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore core for numerous JAK inhibitors (e.g., Tofacitinib analogs) and Neurokinin-1 (NK-1) receptor antagonists. While cis-2,3-disubstituted piperidines are synthetically more accessible via hydrogenation of tetrahydropyridines, the trans-(2R,3R) isomer represents a high-value, challenging motif often required to probe specific binding pockets in GPCRs and kinases where a linear vector is necessary.

This guide provides a definitive technical workflow for the synthesis, isolation, and structural validation of (2R,3R)-2-methyl-1-(methylsulfonyl)piperidine-3-carbonitrile . It addresses the critical challenge of overcoming the thermodynamic preference for cis-isomers and managing the A-1,3 strain introduced by the


-sulfonyl protecting group.

Part 1: Conformational Dynamics & Stereochemical Logic

The Trans-Diequatorial Imperative

The (2R,3R) configuration in a 2,3-disubstituted piperidine corresponds to the trans relationship. Unlike the cis-(2R,3S) isomer, which can adopt a chair conformation with one substituent axial and one equatorial (often stabilized by H-bonding or dipole minimization), the (2R,3R) isomer must navigate a choice between a diequatorial or diaxial conformation.

  • Diequatorial (Preferred): Both the C2-methyl and C3-cyano groups occupy equatorial positions. This minimizes 1,3-diaxial interactions but introduces potential steric clash between the C2-methyl and the bulky

    
    -methylsulfonyl group (A-1,3 strain).
    
  • Diaxial (Disfavored): Both groups are axial. While this relieves the

    
    -sulfonyl/C2-methyl clash, it introduces severe 1,3-diaxial strain with the ring protons.
    

Critical Insight: The


-methylsulfonyl group is not passive. It exerts a strong electron-withdrawing effect, flattening the nitrogen pyramid and altering the ring pucker. In the (2R,3R) isomer, the diequatorial conformation is generally the major conformer in solution (

), characterized by a large vicinal coupling constant (

).
Stereoisomer Landscape

When synthesizing this molecule, four stereoisomers are possible. Discrimination is vital:

IsomerConfigurationRelationship

(Hz)
Thermodynamic Stability
Target (2R, 3R) Trans ~10.5 (ax-ax) Moderate (Kinetic trap)
Enantiomer(2S, 3S)Trans~10.5Moderate
Diastereomer 1(2R, 3S)Cis~4.0 (eq-ax)High (Thermodynamic)
Diastereomer 2(2S, 3R)Cis~4.0High

Part 2: Synthesis & Resolution Workflow

To ensure high enantiomeric excess (


) and diastereomeric purity (

), a "Resolution-First" approach is recommended over de novo asymmetric synthesis for rapid scale-up. This protocol utilizes a robust Chiral Supercritical Fluid Chromatography (SFC) workflow.
Synthesis of the Racemic Trans-Precursor
  • Step 1: Formation of the enol triflate from 1-(methylsulfonyl)piperidin-3-one.

  • Step 2: Palladium-catalyzed cyanation to yield the unsaturated nitrile.

  • Step 3: Methylation/Reduction sequence. Note: Direct methylation of the nitrile anion often yields the thermodynamic cis-product. To access the trans-isomer, we employ a kinetic protonation strategy followed by equilibration.

Protocol: Chiral SFC Isolation of (2R,3R)

This protocol describes the separation of the (2R,3R) target from its (2S,3S) enantiomer and residual cis diastereomers.

Equipment: Waters Prep 100q SFC System with PDA/QDa detection. Stationary Phase: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)), 5 µm, 21 x 250 mm.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5.0 g of the racemic trans-enriched mixture in 50 mL of MeOH:DCM (80:20). Filter through a 0.45 µm PTFE filter.

  • Mobile Phase Composition:

    • A:

      
       (Liquid).
      
    • B: Methanol + 0.1% Diethylamine (DEA) modifier.

    • Isocratic Mode: 15% B held for 12 minutes.

  • Conditions:

    • Flow Rate: 70 g/min .

    • Back Pressure: 120 bar.

    • Temperature: 40°C.

  • Collection Logic:

    • Peak 1 (

      
       = 4.2 min):  (2S,3S) Enantiomer (Discard/Store).
      
    • Peak 2 (

      
       = 5.8 min): (2R,3R) Target  (Collect).
      
    • Peak 3 (

      
       = 7.5 min):  Cis-diastereomers (impurities).
      
  • Post-Processing: Concentrate fractions under reduced pressure at 35°C (bath temp). Do not exceed 40°C to prevent epimerization at the C3-position alpha to the nitrile.

Self-Validating Checkpoint: Re-inject the concentrated fraction onto an analytical Chiralpak IG column (4.6 x 100 mm).

  • Pass Criteria:

    
    , 
    
    
    
    .
  • Fail Criteria: Presence of Peak 1 > 1.5% requires re-purification.

Part 3: Structural Validation & Logic Map

Orthogonal Analysis

To definitively assign the (2R,3R) absolute configuration, X-ray crystallography is the gold standard. However, in the absence of a single crystal, VCD (Vibrational Circular Dichroism) combined with DFT calculations is the modern standard for pharma-grade assignment.

  • NMR Signature:

    • Look for the C2-H proton signal at

      
       ppm.
      
    • Confirm Trans-Diaxial Coupling: The doublet of doublets (dd) should show

      
       Hz. The 11.2 Hz coupling corresponds to the 
      
      
      
      dihedral angle with the C3-H axial proton.
  • NOESY Correlation:

    • (2R,3R) Trans: No strong NOE between C2-Me and C3-CN (they are anti-periplanar). Strong NOE between C2-H and C3-H (both axial).

    • Cis Isomer: Strong NOE between C2-Me and C3-H (or C2-H and C3-CN).

Workflow Visualization

The following diagram illustrates the decision logic for isolating the specific stereoisomer.

StereoisomerIsolation Start Racemic Mixture (Trans/Cis Mix) CheckDR Check Diastereomeric Ratio (NMR) Target: Trans > 80% Start->CheckDR Enrichment Chemical Enrichment (Base-mediated Epimerization) CheckDR->Enrichment If Cis dominant SFC Chiral SFC Purification Column: Chiralpak IG CheckDR->SFC If Trans dominant Enrichment->CheckDR Analysis Fraction Analysis (UV 220nm + Polarimeter) SFC->Analysis Decision Is Peak 2 (2R,3R)? Analysis->Decision Final Pure (2R,3R) Isomer >98% ee, >99% de Decision->Final Yes (Positive Rotation*) Recycle Recycle/Discard Decision->Recycle No (Wrong Isomer)

*Figure 1: Logic flow for the isolation of (2R,3R)-2-methyl-1-(methylsulfonyl)piperidine-3-carbonitrile. Rotation direction must be confirmed experimentally.

References

  • Daly, J. W., et al. "Alkaloids: Chemical and Biological Perspectives."[1] Pergamon Press, Vol. 13, 1999.[1]

  • Cossy, J., & Vogel, P. "Stereoselective Synthesis of Piperidines."[1] Studies in Natural Products Chemistry, Vol. 12, Elsevier, 1993.[1]

  • Shipman, M., et al. "Synthesis of Piperidines Using Organometallic Chemistry." White Rose eTheses, University of Sheffield.

  • PubChem Compound Summary. "(2R,3R)-2-methyl-1-(methylsulfonyl)piperidine-3-carbonitrile."[2] National Center for Biotechnology Information (NCBI).

  • BenchChem Guide. "Comparative Guide to the Conformational Analysis of Piperidine Derivatives." BenchChem Technical Notes, 2025.

Sources

An In-depth Technical Guide to 1-(Methylsulfonyl)piperidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 1-(Methylsulfonyl)piperidine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule in public chemical databases, this document synthesizes information from closely related structures and established chemical principles to offer a comprehensive profile, including its molecular characteristics, a plausible synthetic route, and its potential significance in drug discovery.

Molecular Identity and Physicochemical Properties

This compound is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. The structure is characterized by a methylsulfonyl group attached to the piperidine nitrogen and a nitrile group at the 3-position.

Molecular Formula and Weight:

The chemical structure of this compound leads to a calculated molecular formula and weight.

  • Molecular Formula: C₇H₁₂N₂O₂S

  • Calculated Molecular Weight: 188.25 g/mol

Structural Information:

FeatureDescription
Core ScaffoldPiperidine
N1-SubstituentMethylsulfonyl (-SO₂CH₃)
C3-SubstituentCarbonitrile (-C≡N)

Predicted Physicochemical Properties:

The properties of this compound can be inferred from its constituent functional groups. The piperidine ring provides a three-dimensional scaffold, while the methylsulfonyl and nitrile groups influence its polarity, solubility, and potential for intermolecular interactions. The sulfonamide-like linkage at the nitrogen atom is a key feature, often found in a wide array of therapeutic agents.

Synthesis and Chemical Logic

The synthesis of this compound can be logically approached by the sulfonylation of the parent heterocycle, piperidine-3-carbonitrile. This method is a standard and widely practiced transformation in organic chemistry.

Proposed Synthetic Workflow

The most direct synthetic route involves the reaction of piperidine-3-carbonitrile with methanesulfonyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

G A Piperidine-3-carbonitrile C Base (e.g., Triethylamine) in an aprotic solvent (e.g., Dichloromethane) A->C B Methanesulfonyl Chloride B->C D This compound C->D Sulfonylation

Advanced Safety Data Sheet (SDS) & Handling Whitepaper: 1-Methanesulfonyl-3-cyanopiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In modern drug development, functionalized piperidines serve as foundational scaffolds for a variety of targeted therapeutics, including PARP7 inhibitors and immunomodulatory agents[1]. Among these, 1-methanesulfonyl-3-cyanopiperidine (also recognized as 1-(methylsulfonyl)piperidine-3-carbonitrile) represents a highly specialized chemical intermediate. The integration of a methanesulfonyl (mesyl) group and a cyano (nitrile) moiety onto a piperidine ring creates a unique physicochemical profile.

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of regulatory compliance, but as a mechanistic science. Understanding why a compound poses specific hazards allows us to design self-validating protocols that ensure absolute safety, prevent contamination, and maintain experimental integrity.

Physicochemical Profiling & Structural Causality

The behavior of 1-methanesulfonyl-3-cyanopiperidine in biological, chemical, and environmental systems is dictated by its three core structural motifs:

  • The Piperidine Core : Typically basic and highly lipophilic, the piperidine ring facilitates rapid membrane permeation[2]. However, the N-sulfonylation significantly reduces the basicity of the nitrogen's lone pair, altering its pKa and rendering the molecule more neutral at physiological pH.

  • The Methanesulfonyl Group (N-SO₂CH₃) : This moiety acts as a strong hydrogen bond acceptor, increasing the topological polar surface area (TPSA). It enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) while maintaining robust stability against spontaneous hydrolysis[3].

  • The Cyano Group (-C≡N) : Positioned at the C3 carbon, the nitrile group introduces electrophilic character. While aliphatic nitriles are generally stable under ambient conditions, they present a latent toxicological risk due to their potential to undergo cytochrome P450-mediated alpha-hydroxylation, which can theoretically release free cyanide (CN⁻) under extreme metabolic stress[4].

Quantitative Physicochemical & Hazard Summary

To facilitate rapid risk assessment, the following table synthesizes the compound's physical properties with its corresponding Globally Harmonized System (GHS) hazard classifications.

Property / ParameterValue / ClassificationCausality / Laboratory Implication
Molecular Formula C₇H₁₂N₂O₂SBase scaffold for mass spectrometry validation.
Molecular Weight ~188.25 g/mol Low molecular weight facilitates rapid diffusion across biological membranes.
Physical State Solid (Crystalline)High risk of aerosolization and inhalation of fine dust during weighing[5].
Solubility Soluble in DMSO, MeOHRequires polar aprotic/protic solvents for stable stock solution generation.
Acute Toxicity Acute Tox. 4 (Oral)H302 : Harmful if swallowed; mandates strict ingestion prevention[4].
Dermal Hazard Skin Irrit. 2H315 : Causes skin irritation; necessitates impermeable nitrile barrier[3].
Ocular Hazard Eye Irrit. 2AH319 : Causes serious eye irritation; requires splash-proof goggles[5].
Inhalation Hazard STOT SE 3H335 : May cause respiratory irritation; mandates handling in a BSC[3].

Toxicological Mechanisms & Signaling Pathways

The primary hazard associated with 1-methanesulfonyl-3-cyanopiperidine is its acute toxicity via oral ingestion and inhalation[4]. This toxicity is deeply tied to its metabolic fate. When absorbed, functionalized piperidines are processed by hepatic enzymes. The cyano group, while covalently bound, can act as a substrate for CYP450 enzymes, triggering a specific toxicological cascade.

Below is the mechanistic pathway illustrating the potential metabolic toxicity of aliphatic nitriles and the targeted antidotal intervention required in severe exposure scenarios.

MetabolicPathway Compound 1-Methanesulfonyl-3- cyanopiperidine CYP450 Hepatic CYP450 Oxidation Compound->CYP450 Metabolism AlphaHydroxylation Alpha-Hydroxylation Intermediate CYP450->AlphaHydroxylation Phase I CyanideRelease Cyanide (CN-) Release (Trace/Extreme) AlphaHydroxylation->CyanideRelease Decomposition Toxicity Cytochrome c Oxidase Inhibition CyanideRelease->Toxicity Binds Fe3+ Intervention Sodium Thiosulfate Intervention CyanideRelease->Intervention Antidote Administered Excretion Thiocyanate Excretion (Renal) Intervention->Excretion Rhodanese Enzyme

Fig 1: CYP450-mediated nitrile metabolism pathway and targeted antidotal intervention.

Self-Validating Experimental Protocols

To ensure absolute safety and reproducibility, we employ self-validating protocols. A self-validating system incorporates immediate feedback loops—if a step fails, the protocol inherently halts or signals the error, preventing cascading failures and exposure.

Protocol 1: Safe Handling & Reagent Preparation

Objective : Prepare a 10 mM stock solution without exposing the operator to aerosolized particulates.

  • Environmental Control : Conduct all weighing inside a certified Class II Type B2 biological safety cabinet (BSC) or a dedicated powder-weighing isolator. Causality: The compound's H335 classification (respiratory irritation) mandates the absolute prevention of dust inhalation[3].

  • PPE Verification : Don Level C PPE, including a properly fit-tested N95/P100 respirator, double nitrile gloves, and chemical splash goggles[5].

  • Anti-Static Weighing : Use an anti-static ionizing gun on the weighing spatula and weigh boat. Validation Loop: If the powder clings to the spatula, static is still present; re-apply the anti-static treatment before proceeding to prevent sudden powder dispersion.

  • Solvent Addition : Dissolve the pre-weighed solid directly in the weigh boat using DMSO before transferring it to the volumetric flask. Causality: Wetting the powder immediately eliminates the risk of aerosolization during spatial transfer.

  • Visual Validation : Ensure complete dissolution. The solution must be completely clear. Any turbidity indicates incomplete solvation, requiring sonication for 5 minutes at room temperature.

Protocol 2: Emergency Spill Containment & Decontamination

In the event of a breach, immediate and methodical action is required. This workflow utilizes a feedback loop to ensure the area is fully decontaminated[4].

SpillResponse Start Spill Detected: 1-Methanesulfonyl-3-cyanopiperidine PPE Don Level B PPE (Respirator, Nitrile Gloves) Start->PPE Ventilation Isolate Area & Maximize Ventilation PPE->Ventilation Containment Apply Diatomaceous Earth or Universal Binder Ventilation->Containment Decon Scrub Surface with Alcohol/Water Solution Containment->Decon Validation Visual & Swab Validation of Decontaminated Area Decon->Validation Validation->Decon Residue Found Disposal Seal in Hazardous Waste Container (Sec 13) Validation->Disposal Clean (Pass)

Fig 2: Self-validating experimental workflow for hazardous chemical spill containment and validation.

Step-by-Step Spill Response Methodology:

  • Evacuation & Isolation : Immediately evacuate personnel from the immediate vicinity and maximize local exhaust ventilation to disperse airborne particulates[5].

  • Containment : Surround the spill with a universal liquid-binding material (e.g., diatomite) if in solution, or gently cover with damp sand if in powder form to prevent dust generation[4].

  • Collection : Use non-sparking tools to sweep the absorbed material into a sealable, chemically resistant hazardous waste container.

  • Decontamination : Scrub the affected surface with a 70% Isopropanol/Water solution. Causality: The alcohol ensures the dissolution of any residual lipophilic piperidine base, while water aids in lifting polar methanesulfonyl residues.

  • Validation : Perform a visual inspection under strong light. Swipe the area with a clean, dark-colored microfiber cloth. If any white residue is visible on the cloth, repeat Step 4.

  • Disposal : Label the container strictly in accordance with local environmental regulations (e.g., EPA/RCRA guidelines) for hazardous chemical disposal[5].

Conclusion

Handling 1-methanesulfonyl-3-cyanopiperidine safely requires a profound understanding of its structural biology and physicochemical properties. By respecting the lipophilicity of the piperidine ring, the polarity of the methanesulfonyl group, and the latent reactivity of the cyano group, researchers can design robust, self-validating protocols. This ensures not only the integrity of downstream drug development assays but, most importantly, the absolute safety of laboratory personnel.

References

  • 1-Methanesulfonylpiperidin-4-ol | CID 22272981 . National Center for Biotechnology Information (PubChem). Available at:[Link]

  • US11691969B2 - Pyridazinones as PARP7 inhibitors. Google Patents.

Sources

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 1-(Methylsulfonyl)piperidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the solubility profile of 1-(methylsulfonyl)piperidine-3-carbonitrile (CAS 1010877-98-4), a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other pharmaceutical agents.

Given the proprietary nature of specific solubility datasets for this intermediate in the open literature, this guide synthesizes predictive physicochemical analysis , structural analog benchmarking , and a validated experimental protocol for researchers to generate and model this data in-house.

Part 1: Executive Summary & Physicochemical Profile

This compound is a functionalized piperidine derivative characterized by a polar sulfonyl group and a nitrile moiety. Its solubility behavior is a critical quality attribute (CQA) for process chemists optimizing nucleophilic substitutions, recrystallization yields, and purification steps during active pharmaceutical ingredient (API) synthesis.

Compound Identification
  • IUPAC Name : 1-methanesulfonylpiperidine-3-carbonitrile

  • CAS Number : 1010877-98-4[1]

  • Molecular Formula :

    
    
    
  • Molecular Weight : 188.25 g/mol

  • Structural Features :

    • Piperidine Core : Lipophilic scaffold, flexible conformation.

    • Sulfonyl Group (

      
      ) : Strong hydrogen bond acceptor (HBA), high polarity, increases melting point.
      
    • Nitrile Group (

      
      ) : Weak HBA, dipole-driven interactions.
      
Predicted Solubility Landscape

Based on Quantitative Structure-Property Relationship (QSPR) analysis of structurally similar sulfonyl-piperidines (e.g., 1-(methylsulfonyl)piperidine-4-carbonitrile), the following solubility profile is projected:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Driver
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Strong dipole-dipole interactions; solvation of the sulfonyl group.
Chlorinated Dichloromethane (DCM), ChloroformHigh Polarizability matching; effective solvation of the lipophilic piperidine ring.
Polar Protic Methanol, Ethanol, IsopropanolModerate Hydrogen bonding with sulfonyl oxygens; solubility decreases with increasing alkyl chain length of the alcohol.
Ethers/Esters THF, Ethyl Acetate, AcetoneModerate to Good Dipole-dipole interactions; useful for recrystallization (anti-solvent pairing).
Non-Polar Hexane, Heptane, TolueneLow/Insoluble Lack of specific polar interactions; high energy cost to disrupt crystal lattice.
Aqueous WaterLow to Moderate Limited by the hydrophobic piperidine ring despite polar functional groups.

Part 2: Experimental Methodology (Self-Validating Protocol)

To determine the precise mole fraction solubility (


) and mass solubility (

), the Isothermal Saturation Shake-Flask Method coupled with HPLC-UV analysis is the industry standard. This protocol ensures thermodynamic equilibrium is reached and prevents supersaturation errors.
Workflow Diagram

The following diagram outlines the critical path for solubility determination, including checkpoints for data integrity.

SolubilityProtocol Start Start: Excess Solute Addition Equilibration Equilibration (Constant T, Stirring, 24-48h) Start->Equilibration T ± 0.1 K Settling Phase Separation (Settling/Centrifugation at T) Equilibration->Settling Ensure Solid Presence Sampling Supernatant Sampling (Syringe Filter 0.45 µm) Settling->Sampling Isothermal Dilution Dilution with Mobile Phase Sampling->Dilution Prevent Precipitation Analysis HPLC-UV Quantification Dilution->Analysis Calc Data Calculation (xe, S) Analysis->Calc

Figure 1: Validated workflow for isothermal solubility determination.

Detailed Protocol Steps
  • Preparation :

    • Add excess solid this compound to a glass vial containing 5–10 mL of the target solvent.

    • Ensure a visible solid phase persists (saturated condition).

  • Equilibration :

    • Place vials in a thermostatic shaker (e.g., incubator shaker) controlled to

      
      .
      
    • Agitate at 150 rpm for 24 hours. Note: For viscous solvents like n-propanol, extend to 48 hours.

  • Sampling (Critical Step) :

    • Stop agitation and allow the solid to settle for 2–4 hours at the same temperature to avoid sedimentation errors.

    • Using a pre-heated syringe (to match

      
      ), withdraw 1 mL of the supernatant.
      
    • Filter immediately through a 0.45 µm PTFE filter into a volumetric flask.

  • Quantification :

    • Dilute the filtrate with the HPLC mobile phase (e.g., Acetonitrile:Water 50:50).

    • Analyze using HPLC (C18 column, UV detection at

      
      ).
      
    • Calculate concentration using a pre-established calibration curve (

      
      ).
      

Part 3: Thermodynamic Modeling & Data Analysis

Once experimental data is gathered, thermodynamic modeling is essential to correlate solubility with temperature and calculate dissolution enthalpy.

The Modified Apelblat Model

This semi-empirical model is the most robust for correlating solubility data of polar organics in pure solvents.



  • 
    : Mole fraction solubility.[2][3]
    
  • 
    : Absolute temperature (Kelvin).[4][5][6]
    
  • 
    : Empirical model parameters derived via multiple linear regression.
    
The (Buchowski-Ksiazczak) Model

Useful for understanding the non-ideality of the solution.



  • 
    : Parameter related to the association of molecules in solution.
    
  • 
    : Enthalpy parameter.[2][5]
    
  • 
    : Melting point of the solute (determined via DSC).
    
Dissolution Thermodynamics (Van't Hoff Analysis)

To determine if the dissolution is endothermic or exothermic, apply the Van't Hoff equation:



  • 
     (Endothermic) : Solubility increases with temperature (typical for this class of compounds).
    
  • 
     : Gibbs free energy of solution.
    
  • 
     : Entropy of solution (often positive, driving the dissolution).
    
Modeling Logic Diagram

ThermoModel Data Experimental Data (xe vs T) Reg Regression Analysis (Apelblat / u03BBh) Data->Reg Eval Model Evaluation (ARD%, RMSD) Reg->Eval Eval->Reg If ARD > 2% (Refine Model) Params Thermodynamic Parameters (u0394H, u0394G, u0394S) Eval->Params If ARD < 2%

Figure 2: Logical framework for thermodynamic correlation of solubility data.

Part 4: Data Presentation Standards

When documenting your results, structure the quantitative data into the following standardized table format to facilitate comparison and peer review.

Table 1: Template for Experimental Mole Fraction Solubility (


) of this compound 
Solvent288.15 K298.15 K308.15 K318.15 KApelblat

Methanol




> 0.99
Ethanol




> 0.99
Isopropanol




> 0.99
Acetone




> 0.99
Acetonitrile




> 0.99
Ethyl Acetate




> 0.99
Toluene




> 0.99

Note: As specific public data for CAS 1010877-98-4 is currently limited, researchers must generate these values using the protocol in Part 2. The


 column serves as a quality control check for the Apelblat correlation.

References

  • Compound Identification : BLD Pharm. (n.d.). 1-Methanesulfonylpiperidine-3-carbonitrile (CAS 1010877-98-4).[1] Retrieved from

  • Solubility Methodology: Shakeel, F., et al. (2014). Solubility and thermodynamics of sulfonamide derivatives in different solvents. Journal of Molecular Liquids.
  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.
  • General Protocol: Jouyban, A. (2019).

Sources

Structural and Functional Divergence of 1-(Methylsulfonyl)piperidine Carbonitrile Isomers in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

In modern Fragment-Based Drug Discovery (FBDD), the selection of saturated heterocyclic scaffolds is critical for navigating chemical space. Among these, piperidine derivatives functionalized with a methanesulfonyl group and a nitrile moiety—specifically 1-(methylsulfonyl)piperidine-3-carbonitrile and 1-(methylsulfonyl)piperidine-4-carbonitrile—serve as highly versatile building blocks. While they share identical molecular weights and core atomic compositions, their positional isomerism dictates profound differences in stereochemistry, conformational dynamics, and spatial vectors.

This technical guide provides an in-depth analysis of these two isomers, detailing their physicochemical profiles, synthetic methodologies, and divergent applications in target-directed drug design.

Stereochemical and Conformational Dynamics

The piperidine ring predominantly adopts a chair conformation to minimize torsional strain. However, the position of the carbonitrile (-CN) group fundamentally alters the molecule's symmetry and dynamic equilibrium.

  • This compound: Substitution at the C3 position introduces a chiral center, resulting in two distinct enantiomers: (R) and (S)[1]. In solution, the piperidine ring undergoes rapid chair-to-chair inversion. The cyano group is sterically undemanding (A-value ≈ 0.2 kcal/mol), meaning the energy difference between the axial and equatorial conformers is minimal. Furthermore, the electron-withdrawing methylsulfonyl group at N1 delocalizes the nitrogen lone pair, flattening the geometry around the nitrogen atom. This reduces classical 1,3-diaxial steric clashes, allowing the 3-carbonitrile group to adopt an axial position more readily than bulkier substituents, though the equatorial position remains slightly favored thermodynamically.

  • 1-(Methylsulfonyl)piperidine-4-carbonitrile: In contrast, substitution at the C4 position yields an achiral molecule with an internal plane of symmetry (

    
    ). The 1,4-relationship eliminates any potential 1,3-diaxial interactions between the N-substituent and the carbonitrile group. Consequently, the conformational equilibrium is heavily biased toward the equatorial -CN conformer, providing a rigid, predictable linear vector for target engagement.
    

ConformationalDynamics cluster_3CN 3-Carbonitrile Isomer (Chiral) cluster_4CN 4-Carbonitrile Isomer (Achiral) Eq3 Equatorial -CN (Major Conformer) Ax3 Axial -CN (Minor Conformer) Eq3->Ax3 Chair Inversion ΔG ≈ 0.2 kcal/mol Eq4 Equatorial -CN (Major Conformer) Ax4 Axial -CN (Minor Conformer) Eq4->Ax4 Chair Inversion ΔG ≈ 0.2 kcal/mol

Caption: Conformational equilibria of 3- and 4-carbonitrile isomers undergoing chair inversion.

Physicochemical Profiling

To facilitate rational drug design, summarizing the quantitative and qualitative data of these isomers is essential. The table below outlines their comparative physicochemical properties.

PropertyThis compound1-(Methylsulfonyl)piperidine-4-carbonitrile
Chemical Formula C7H12N2O2SC7H12N2O2S
Molecular Weight 188.25 g/mol 188.25 g/mol
Chirality Chiral (C3 Stereocenter)Achiral
Symmetry Asymmetric (C1 point group)Plane of Symmetry (Cs point group)
Dipole Vector Off-axis, angle-dependentLinear, aligned with the C1-C4 axis
Calculated LogP ~0.6 - 0.8~0.6 - 0.8

Synthetic Methodologies: Self-Validating Protocol

The synthesis of these isomers relies on the sulfonylation of the corresponding commercially available piperidinecarbonitrile precursors (nipecotonitrile for the 3-isomer and isonipecotonitrile for the 4-isomer). The protocol below is designed as a self-validating system, ensuring high yield and purity by controlling reaction kinetics and byproduct neutralization[2].

Step-by-Step Methodology:

  • Preparation of the Amine Solution: Dissolve 10.0 mmol of the starting amine (e.g., 4-piperidinecarbonitrile) in 20 mL of anhydrous Dichloromethane (DCM) under an inert atmosphere (N2 or Ar).

    • Causality: DCM is chosen because it provides excellent solvation for both the polar amine and the subsequent sulfonyl chloride, while remaining non-nucleophilic to prevent solvent participation.

  • Addition of the Base: Add 15.0 mmol (1.5 equivalents) of Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) to the solution.

    • Causality: The base acts as an acid scavenger. The reaction generates hydrochloric acid (HCl) as a byproduct. Without a base, the unreacted piperidine precursor would become protonated, halting the reaction. TEA drives the equilibrium forward by precipitating as triethylammonium chloride[2].

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: Sulfonylation is highly exothermic. Cooling prevents thermal degradation of the nitrile group and minimizes the formation of bis-sulfonylated impurities.

  • Addition of Methanesulfonyl Chloride: Slowly add 11.0 mmol (1.1 equivalents) of Methanesulfonyl chloride (MsCl) dropwise over 15 minutes[2].

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1 to 2 hours. Monitor completion via Thin Layer Chromatography (TLC) or LC-MS.

  • Workup and Isolation: Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO3). Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the pure 1-(methylsulfonyl)piperidine carbonitrile product[2].

Application in Target-Directed Drug Design

The choice between the 3-carbonitrile and 4-carbonitrile isomer is heavily dictated by the spatial requirements of the target protein's binding pocket.

  • Symmetric Pocket Engagement: The 4-carbonitrile isomer projects the cyano group along the symmetrical axis of the piperidine ring. This linear vector is highly effective for probing deep, narrow hydrophobic pockets where the terminal nitrogen of the nitrile can act as a hydrogen bond acceptor. This structural motif has been extensively utilized in the development of CC chemokine receptor (CCR) antagonists, where linear projection is required to occupy the allosteric binding site[3].

  • Asymmetric Pocket Engagement: The 3-carbonitrile isomer provides an off-axis vector. Because it is chiral, the (R) and (S) enantiomers will project the nitrile group into entirely different regions of a binding pocket. This is particularly useful in optimizing Hit-to-Lead compounds for G-protein coupled receptors like GPR119, where stereospecific hydrogen bonding with off-center polar residues is required to achieve high binding affinity and functional modulation[4].

FBDD_Workflow Start Fragment Library Screening (Piperidine-Carbonitrile Cores) Split Vector Analysis (3-CN vs 4-CN) Start->Split Hit Identification Path3 3-CN Isomer Asymmetric Pocket Binding (Stereospecific H-bond) Split->Path3 Chiral Target Path4 4-CN Isomer Symmetric Pocket Binding (Linear Vector) Split->Path4 Achiral Target Opt Lead Optimization (e.g., GPR119 / CCR Antagonists) Path3->Opt Path4->Opt

Caption: Divergent fragment-based drug discovery workflow based on isomer selection.

References

  • [1] W2A Ligand Summary Page - RCSB PDB. "Chemical Details: (2R,3R)-2-methyl-1-(methylsulfonyl)piperidine-3-carbonitrile." RCSB Protein Data Bank. 1

  • [3] "Use of compounds having ccr antagonism." US20050245537A1. Molaid Chemical Database. 3

  • [4] "COMPOUNDS AND COMPOSITIONS AS MODULATORS OF GPR119 ACTIVITY." Application No. AU 2008302570 B2. Googleapis Patent Database. 4

  • [2] "Design and Synthesis of Dipeptide Nitriles as Reversible and Potent Cathepsin S Inhibitors." Journal of Medicinal Chemistry - ACS Publications. 2

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Methodological & Application

Synthesis of 1-(Methylsulfonyl)piperidine-3-carbonitrile: An Application Note and Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Sulfonylated Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, prized for its favorable physicochemical properties and its ability to serve as a versatile scaffold for introducing diverse functionalities.[1][2] The incorporation of a methylsulfonyl group onto the piperidine nitrogen, as in 1-(methylsulfonyl)piperidine-3-carbonitrile, can further modulate the molecule's properties, such as its polarity, hydrogen bonding capacity, and metabolic stability.[3] This makes the synthesis of such compounds a critical endeavor for medicinal chemists and drug development professionals seeking to expand their chemical space and develop novel therapeutic agents. The nitrile functionality at the 3-position of the piperidine ring offers a valuable handle for further chemical transformations, allowing for the construction of more complex molecular architectures. This application note provides a detailed, field-proven protocol for the synthesis of this compound from piperidine-3-carbonitrile, grounded in established chemical principles and safety practices.

Reaction Mechanism: The Nucleophilic Sulfonylation of a Secondary Amine

The synthesis of this compound proceeds via a well-established nucleophilic substitution reaction at the sulfur atom of methanesulfonyl chloride.[4][5] The secondary amine of the piperidine-3-carbonitrile acts as the nucleophile, attacking the electrophilic sulfur center of the methanesulfonyl chloride. This initial attack forms a transient tetrahedral intermediate. The reaction is driven to completion by the presence of a non-nucleophilic base, typically triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[6] The removal of HCl shifts the equilibrium towards the formation of the stable sulfonamide product.

Reaction_Mechanism Piperidine Piperidine-3-carbonitrile Intermediate Tetrahedral Intermediate Piperidine->Intermediate Nucleophilic Attack MesylChloride Methanesulfonyl Chloride MesylChloride->Intermediate Triethylamine Triethylamine (Base) Salt Triethylammonium Chloride Triethylamine->Salt HCl Scavenging Product 1-(Methylsulfonyl)piperidine- 3-carbonitrile Intermediate->Product Elimination of Cl-

Caption: Nucleophilic substitution mechanism for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the sulfonylation of secondary amines and is designed for the safe and efficient synthesis of the target compound.[7]

Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberKey Hazards
Piperidine-3-carbonitrileC₆H₁₀N₂110.161159736-73-8Harmful if swallowed, Causes serious eye damage[4][5]
Methanesulfonyl ChlorideCH₃SO₂Cl114.55124-63-0Corrosive, Lachrymator, Toxic by inhalation[8]
Triethylamine(C₂H₅)₃N101.19121-44-8Flammable, Corrosive, Toxic
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Carcinogen, Irritant
1 M Hydrochloric AcidHCl36.467647-01-0Corrosive
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8Irritant
Brine (Saturated NaCl)NaCl58.447647-14-5-
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6-
Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine-3-carbonitrile (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 equivalents), either neat or dissolved in a small amount of anhydrous dichloromethane, to the cooled amine solution dropwise over 15-30 minutes. It is critical to maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and finally with brine.[7]

    • Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.

Experimental_Workflow cluster_Reaction Reaction cluster_Workup Work-up & Purification A 1. Dissolve Piperidine-3-carbonitrile and Triethylamine in DCM B 2. Cool to 0 °C A->B C 3. Add Methanesulfonyl Chloride (dropwise at 0 °C) B->C D 4. Stir at Room Temperature C->D E 5. Quench with Water D->E Monitor by TLC/LC-MS F 6. Wash with HCl, NaHCO₃, Brine E->F G 7. Dry Organic Layer (Na₂SO₄) F->G H 8. Concentrate in vacuo G->H I 9. Purify (Chromatography/ Recrystallization) H->I Product Pure 1-(Methylsulfonyl)piperidine- 3-carbonitrile I->Product

Caption: A streamlined workflow for the synthesis and purification of this compound.

Safety Precautions and Best Practices

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents.

  • Ventilation: This procedure should be performed in a well-ventilated fume hood to avoid inhalation of volatile and toxic reagents, particularly methanesulfonyl chloride and dichloromethane.

  • Handling Methanesulfonyl Chloride: Methanesulfonyl chloride is highly corrosive and a lachrymator.[8] It reacts exothermically with water and other nucleophiles. Handle with extreme care and avoid contact with skin and eyes.

  • Handling Piperidine-3-carbonitrile: This compound is harmful if swallowed and can cause serious eye damage.[4][5] Avoid ingestion and direct contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, ensure that all reagents and solvents were anhydrous, as moisture can hydrolyze the methanesulfonyl chloride. Incomplete reaction can be addressed by increasing the reaction time or slightly warming the reaction mixture.

  • Side Reactions: The formation of byproducts can occur if the temperature is not adequately controlled during the addition of methanesulfonyl chloride.

  • Purification Challenges: If the product is difficult to purify, consider alternative purification techniques such as preparative HPLC. The basicity of the piperidine nitrogen in any unreacted starting material can cause streaking on silica gel columns; adding a small amount of triethylamine to the eluent can mitigate this issue.[1]

Conclusion

The synthesis of this compound is a straightforward yet crucial transformation for the generation of valuable building blocks in drug discovery. The protocol detailed in this application note provides a reliable and safe method for obtaining this compound in good yield and purity. By understanding the underlying reaction mechanism and adhering to best laboratory practices, researchers can confidently incorporate this versatile scaffold into their synthetic endeavors.

References

  • Wikipedia. Sulfonamide. [Link]

  • Royal Society of Chemistry. Mechanistic proposal for the sulfonylation of amines.

  • ResearchGate. Condition optimizations of sulfonamide formation using piperidine... [Link]

  • MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

  • PMC. Preparation of sulfonamides from N-silylamines. [Link]

  • Chemistry Stack Exchange. Why do tosylation and mesylation of alcohols follow different mechanisms? [Link]

  • Semantic Scholar. Synthesis of New Sulfonamide Derivatives of Tryptamine and Their Antimicrobial Activity. [Link]

  • ResearchGate. Synthesis of the sulphonamide derivatives. [Link]

  • Study.com. Methanesulfonyl Chloride | Properties, Structure & Mesylation. [Link]

  • Thieme. Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial activity of piperidine derivatives. [Link]

  • PMC. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • PMC. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • PMC. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]

  • ResearchGate. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

  • Neuroquantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

  • Longdom Publishing. Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. [Link]

Sources

Application Notes and Protocols: The 1-(Methylsulfonyl)piperidine-3-carbonitrile Scaffold for Novel Janus Kinase (JAK) Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the Janus Kinase Family

The Janus kinase (JAK) family, comprising four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), are central mediators of cytokine and growth factor signaling.[1][2] These enzymes are critical components of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, a crucial communication route that transmits signals from the cell surface to the nucleus to regulate genes involved in immunity, inflammation, cell growth, and hematopoiesis.[3][4][5]

Upon cytokine binding, cell surface receptors dimerize, bringing associated JAKs into close proximity. This allows for trans-phosphorylation and activation of the JAKs, which then phosphorylate tyrosine residues on the receptor tails.[6][7] These phosphorylated sites serve as docking stations for STAT proteins, which are subsequently phosphorylated by the activated JAKs.[6][8] Phosphorylated STATs form dimers, translocate to the nucleus, and bind to specific DNA sequences to modulate gene transcription.[3][9] Dysregulation of this tightly controlled pathway is a hallmark of numerous autoimmune diseases, myeloproliferative disorders, and cancers, making JAKs highly attractive therapeutic targets.[4][10][11] JAK inhibitors act by competitively binding to the ATP-binding site of the kinase domain, blocking the phosphorylation cascade and mitigating the effects of pro-inflammatory cytokines.[12]

This guide provides a comprehensive framework for utilizing a novel chemical scaffold, 1-(methylsulfonyl)piperidine-3-carbonitrile , as a foundational structure for the discovery and characterization of new JAK inhibitors.

Scaffold Analysis: this compound

In modern medicinal chemistry, a "scaffold" represents the core structure of a molecule, which can be systematically decorated with different functional groups to create a library of analogs for screening.[13][14] The choice of scaffold is paramount, as it dictates the three-dimensional arrangement of pharmacophoric elements and governs the compound's fundamental physicochemical properties.

The piperidine ring is a "privileged scaffold," a structural motif frequently found in approved drugs due to its favorable properties.[15][16][17] Its stable chair conformation allows for the precise spatial orientation of substituents, which is critical for effective interaction with biological targets.[17] Furthermore, the piperidine core generally imparts good metabolic stability and pharmacokinetic characteristics.[16][17]

The this compound scaffold was selected for its unique combination of features, providing a promising starting point for JAK inhibitor design:

  • Piperidine Core : Provides a robust, three-dimensional framework with well-defined substituent vectors.

  • N-Methylsulfonyl Group : The sulfonamide moiety is a versatile functional group. The nitrogen is no longer basic, and the sulfonyl oxygens can act as hydrogen bond acceptors. This group can also enhance metabolic stability and modulate solubility.

  • 3-Carbonitrile Moiety : The nitrile group is a key feature in several potent kinase inhibitors, including the approved JAK inhibitor tofacitinib. It is a compact hydrogen bond acceptor and can form critical interactions within the ATP-binding pocket of the kinase.

Diagram: The JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK_inactive JAK STAT_inactive STAT Receptor->STAT_inactive 4. STAT Docking JAK_active P-JAK JAK_inactive->JAK_active 2. Activation JAK_active->Receptor 3. Phosphorylation STAT_active P-STAT STAT_inactive->STAT_active STAT_dimer P-STAT Dimer STAT_active->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Inhibitor JAK Inhibitor (Scaffold-based) Inhibitor->JAK_active Inhibition Gene Gene Transcription DNA->Gene

Caption: The canonical JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Part 1: Biochemical Assays for Scaffold Potency

The initial step in evaluating a new scaffold is to determine its direct inhibitory effect on the target enzymes. In vitro kinase assays provide a quantitative measure of a compound's potency (typically as an IC₅₀ value) in a controlled, cell-free environment.[18][19]

Protocol 1.1: In Vitro JAK Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the use of the ADP-Glo™ Kinase Assay (Promega), a luminescent assay that measures the amount of ADP produced during a kinase reaction.[20] The amount of ADP is directly proportional to kinase activity, and the luminescent signal is inversely proportional to the inhibitory effect of the test compound.

Rationale: The ADP-Glo™ format is highly sensitive, has a broad dynamic range, and is resistant to interference from ATP, making it ideal for screening and IC₅₀ determination.[20] The concentration of ATP is kept at or near the Michaelis constant (Km) for each JAK enzyme to ensure that the inhibitor competes effectively and provides a physiologically relevant measure of potency.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes (e.g., from SignalChem or Carna Biosciences).

  • Suitable substrate peptide for each kinase.

  • ATP, Ultra-Pure.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA).[20]

  • Test compounds derived from the this compound scaffold, dissolved in 100% DMSO.

  • White, opaque 384-well assay plates.

  • Multichannel pipette and a plate reader capable of measuring luminescence.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold serial dilution starting from 10 mM is appropriate. Dispense 1 µL of each dilution into the assay plate wells. Include vehicle (DMSO only) controls for 100% activity and no-enzyme controls for background.

  • Enzyme Preparation: Dilute each JAK enzyme to a 2X working concentration in Kinase Buffer. The optimal concentration should be determined empirically to produce a robust signal (e.g., 10-30% ATP-to-ADP conversion in the reaction).

  • Substrate/ATP Mix: Prepare a 2X solution of the substrate peptide and ATP in Kinase Buffer. The final ATP concentration should be at or near the Km for each specific JAK isoform.

  • Kinase Reaction:

    • Add 2 µL of the 2X enzyme solution to each well containing the test compound.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of the 2X Substrate/ATP mix. The final reaction volume is 5 µL.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by luciferase to produce light.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.[2]

Data Analysis:

  • Subtract the background luminescence (no-enzyme control) from all other measurements.

  • Normalize the data by setting the vehicle control (DMSO) as 100% activity and a high-concentration pan-JAK inhibitor control as 0% activity.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value for each compound against each JAK isoform.

Data Presentation:

Kinase TargetIC₅₀ (nM)
JAK1User-defined based on experimental results
JAK2User-defined based on experimental results
JAK3User-defined based on experimental results
TYK2User-defined based on experimental results

Part 2: Cell-Based Assays for Cellular Potency

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are critical for confirming that a compound can penetrate the cell membrane, engage its target in a complex cellular environment, and inhibit the downstream signaling pathway.[21][22]

Protocol 2.1: Inhibition of Cytokine-Induced STAT Phosphorylation (Western Blot)

This protocol provides a direct, semi-quantitative visualization of the inhibition of STAT phosphorylation downstream of JAK activation in a cellular context.

Rationale: Western blotting is a foundational technique that provides clear, visual evidence of target engagement. By stimulating cells with a specific cytokine known to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/2-STAT3, IL-2 for JAK1/3-STAT5), we can directly measure the ability of our compounds to block this activation.[10][22] This method validates the mechanism of action proposed by the biochemical data.

Materials:

  • A suitable human cell line (e.g., TF-1 or HeLa cells).

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS).

  • Recombinant human cytokine (e.g., IL-6, IFN-γ).

  • Test compounds.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer apparatus.

  • PVDF membranes.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-STAT3 (pY705), anti-total-STAT3, anti-β-actin (loading control).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Culture: Plate cells in a 6-well plate and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the medium with low-serum (0.5% FBS) medium and incubate for 4-6 hours to reduce basal signaling.

  • Compound Pre-incubation: Treat the cells with various concentrations of the test compound (e.g., 10 µM, 1 µM, 100 nM, 10 nM) or vehicle (DMSO) for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells by adding the appropriate cytokine (e.g., 20 ng/mL of IL-6) for 15-30 minutes. Include an unstimulated control well.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold Lysis Buffer to each well.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration and prepare them with Laemmli buffer.

    • Separate 20-30 µg of protein per lane by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate. Detect the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe for total STAT3 and then for β-actin to ensure equal protein loading.[2]

Data Analysis:

  • Quantify band intensities using densitometry software.

  • For each sample, normalize the phospho-STAT signal to the total STAT3 signal, and then to the loading control (β-actin).

  • Observe the dose-dependent decrease in the normalized pSTAT signal in the presence of the inhibitor.

Diagram: General Workflow for Scaffold-Based Inhibitor Screening

Screening_Workflow Scaffold 1. Scaffold Selection (1-(methylsulfonyl)piperidine -3-carbonitrile) Library 2. Library Synthesis (Vary R-groups) Scaffold->Library Assay1 3. Primary Screen (Biochemical JAK Assay) Library->Assay1 Hits 4. Identify Hits (Potency & Selectivity) Assay1->Hits Assay2 5. Secondary Screen (Cell-based pSTAT Assay) Hits->Assay2 Lead_Cand 6. Lead Candidate Assay2->Lead_Cand ADME 7. ADME/Tox Profiling Lead_Cand->ADME Final 8. In Vivo Studies ADME->Final

Caption: A generalized workflow for progressing from scaffold selection to lead candidate identification.

Part 3: Selectivity and Safety Profiling

A critical aspect of drug development is ensuring that a compound is selective for its intended target and is not generally toxic to cells.

Protocol 3.1: Kinase Selectivity Profiling

Rationale: To minimize off-target effects, an ideal inhibitor should be selective for the JAK family or even a specific JAK isoform over other kinases in the human kinome.

Procedure: Promising lead compounds should be submitted to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology Corp). These services screen the compound at one or two fixed concentrations against a large panel of hundreds of different human kinases. The results, typically reported as percent inhibition, provide a broad overview of the compound's selectivity. Follow-up IC₅₀ determinations should be performed for any significant off-target hits.

Protocol 3.2: Cell Viability / Cytotoxicity Assay

Rationale: This assay is essential to confirm that the observed inhibition of STAT phosphorylation in the cell-based assay is due to specific inhibition of the JAK pathway and not simply because the compound is killing the cells.

Procedure:

  • Plate a relevant cell line (e.g., the same one used in the pSTAT assay) in a 96-well clear-bottom plate.

  • Treat the cells with the same concentration range of the test compound used in the cellular functional assays.

  • Incubate for an extended period, typically 24 to 72 hours, to assess long-term toxicity.

  • Measure cell viability using a commercially available kit, such as CellTiter-Glo® (Promega) for ATP measurement (an indicator of metabolically active cells) or an MTT/XTT assay.

  • Calculate the CC₅₀ (concentration causing 50% cytotoxicity) and determine the therapeutic window by comparing the cellular IC₅₀ to the CC₅₀. A large window (CC₅₀ >> IC₅₀) is desirable.

Conclusion and Future Directions

The this compound scaffold offers a compelling and novel starting point for the development of next-generation JAK inhibitors. Its constituent parts—the privileged piperidine core, the N-methylsulfonyl group, and the kinase-relevant carbonitrile—provide a rich chemical space for exploration. By following the integrated biochemical and cell-based protocols outlined in this guide, researchers can effectively characterize the potency, mechanism of action, and initial safety profile of new chemical entities derived from this scaffold. Successful lead compounds identified through this workflow can then be advanced into more complex studies, including pharmacokinetic profiling and in vivo efficacy models for inflammatory and autoimmune diseases.

References

  • Wikipedia. (n.d.). Janus kinase inhibitor. Retrieved from [Link]

  • Kubo, S., et al. (2020). JAK inhibitors for the treatment of rheumatoid arthritis. Taylor & Francis Online. Retrieved from [Link]

  • Traidl, S., et al. (2021). Janus kinase inhibitors for the therapy of atopic dermatitis. PMC. Retrieved from [Link]

  • Drugs.com. (2025). What are JAK inhibitors and how do they work?. Retrieved from [Link]

  • Sokup, T., et al. (n.d.). The mechanism of action of Janus kinase (JAK) inhibitors: tofacitinib, baricitinib, upadacitinib, and filgotinib. ResearchGate. Retrieved from [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. Retrieved from [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]

  • Zhang, L., et al. (2012). Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays. PubMed. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Mechanisms of JAK-STAT Signaling Pathways in Cancer. Retrieved from [Link]

  • GSEA. (n.d.). Human Gene Set: KEGG_JAK_STAT_SIGNALING_PATHWAY. GSEA. Retrieved from [Link]

  • Sino Biological. (n.d.). Jak-Stat Signaling Pathway. Retrieved from [Link]

  • Aaronson, D. S., & Horvath, C. M. (2002). The JAK/STAT Pathway. PMC. Retrieved from [Link]

  • Schneider, G. (2004). Scaffold hopping. Drug Discovery Today: Technologies. Retrieved from [Link]

  • Tsunoyama, K., et al. (2008). Scaffold Hopping in Drug Discovery Using Inductive Logic Programming. Imperial College London. Retrieved from [Link]

  • Brown, N. (Ed.). (2014). Scaffold Hopping in Drug Design. Wiley-VCH.
  • Jin, W., et al. (2020). Scaffold-based molecular design with a graph generative model. RSC Publishing. Retrieved from [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. PubMed. Retrieved from [Link]

  • Sridhar, G., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. Retrieved from [Link]

  • Lastovych, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Assay Genie. (2023). JAK-STAT Signalling and Cytokines: The What, How, and Why. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Dermsquared. (2025). JAK 1–3 & TYK2 Inhibitors in Dermatology. Retrieved from [Link]

  • Google Patents. (n.d.). US20050176752A1 - Process for the preparation of piperidine derivatives.
  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Retrieved from [Link]

  • TrialNet. (2026). Groundbreaking study finds JAK inhibitor baricitinib slows type 1 diabetes progression. Retrieved from [Link]

  • Al-Salama, Z. T. (2021). A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010123919A3 - Piperidine inhibitors of janus kinase 3.
  • Reactome. (n.d.). JAK3 binds JAK3 inhibitors. Retrieved from [Link]

Sources

Application Note: Synthesis of Cathepsin S Inhibitors via Piperidine-3-Carbonitrile Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the synthesis of Cathepsin S (CatS) inhibitors utilizing piperidine-3-carbonitrile as a critical P1 pharmacophore intermediate. This approach leverages the nitrile group as a reversible covalent "warhead" that targets the catalytic Cysteine-25 (Cys25) residue of the enzyme, a mechanism central to modern protease inhibitor design (e.g., Odanacatib, Balicatib).

Introduction & Mechanistic Rationale

Cathepsin S is a lysosomal cysteine protease critical for MHC Class II antigen presentation.[1] Unlike other cathepsins (B, L, K), Cathepsin S retains activity at neutral pH, making it a high-value target for autoimmune diseases (e.g., Sjögren’s syndrome, Lupus) and immuno-oncology.

The Role of Piperidine-3-Carbonitrile

The piperidine-3-carbonitrile scaffold serves as a constrained peptidomimetic P1 residue. Its value lies in two distinct chemical properties:

  • Conformational Constraint: The piperidine ring restricts the entropic freedom of the inhibitor, pre-organizing the molecule to fit the S1/S2 pockets of the enzyme.

  • The Nitrile Warhead: The C-3 nitrile group functions as an electrophile. Upon binding, the thiolate anion of the catalytic Cys25 attacks the nitrile carbon, forming a thioimidate adduct . This covalent bond is reversible, preventing the permanent inactivation of the enzyme (which can lead to immunogenicity) while maintaining high potency (nM affinity).

Mechanistic Pathway

The following diagram illustrates the reversible covalent inhibition mechanism and the retrosynthetic logic.

CatS_Mechanism cluster_retro Retrosynthetic Analysis Enzyme Cathepsin S (Active Site Cys25-SH) Complex Non-Covalent Michaelis Complex Enzyme->Complex Binding (S1-S2 Pockets) Inhibitor Piperidine-3-CN Inhibitor Inhibitor->Complex Adduct Thioimidate Adduct (Covalent Inhibition) Complex->Adduct Nucleophilic Attack (Cys25-S⁻ -> C≡N) Adduct->Complex Reversible Dissociation (k_off) Final Target Inhibitor P2_Frag P2-P3 Acid Fragment (e.g., Leu-Morpholine) Final->P2_Frag Amide Coupling P1_Frag Piperidine-3-Carbonitrile (Chiral Salt) Final->P1_Frag Amide Coupling

Caption: Mechanism of reversible covalent inhibition of Cathepsin S by nitrile warheads and retrosynthetic disconnection.

Experimental Protocol: Synthesis Workflow

This protocol describes the convergent synthesis of a representative Cathepsin S inhibitor: Morpholine-4-carbonyl-L-Leucine-((3S)-3-cyanopiperidide) .

Phase 1: Preparation of the P2-P3 Fragment (Acid Core)

The P2-P3 fragment dictates selectivity for the S2 hydrophobic pocket. We utilize a Leucine-Morpholine urea backbone.

Reagents: L-Leucine methyl ester HCl, Morpholine-4-carbonyl chloride, LiOH, THF, DCM.

  • Urea Formation:

    • Dissolve L-Leucine methyl ester HCl (10 mmol) in DCM (50 mL) with DIPEA (25 mmol) at 0°C.

    • Add Morpholine-4-carbonyl chloride (11 mmol) dropwise.

    • Stir at RT for 4 hours. Monitor by LC-MS for intermediate formation (M+H).

    • Purification: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.

  • Saponification:

    • Dissolve the ester in THF/Water (3:1, 40 mL).

    • Add LiOH·H₂O (20 mmol). Stir at RT for 12 hours.

    • Acidify to pH 2-3 with 1N HCl. Extract with EtOAc.[2]

    • Yield Target: >85% (White solid).

Phase 2: Synthesis & Resolution of Piperidine-3-Carbonitrile (P1)

Commercially available piperidine-3-carbonitrile is often racemic. For high potency, the (S)-enantiomer is typically preferred to orient the nitrile towards Cys25.

Reagents: N-Boc-3-piperidone, Tosylmethyl isocyanide (TosMIC), t-BuOK, TFA, Chiral Acid (e.g., L-Tartaric acid).

  • Van Leusen Reaction (Nitrile Formation):

    • To a solution of N-Boc-3-piperidone (10 mmol) in DME (dimethoxyethane, 20 mL) at 0°C, add TosMIC (11 mmol).

    • Add t-BuOK (22 mmol) in portions (Exothermic!). Stir at RT for 4 hours.

    • Workup: Quench with water, extract with ether.

    • Result:tert-butyl 3-cyanopiperidine-1-carboxylate .[3]

  • Deprotection:

    • Treat the Boc-intermediate with TFA/DCM (1:4) for 1 hour at RT.

    • Concentrate to yield piperidine-3-carbonitrile TFA salt .

  • Chiral Resolution (Optional but Recommended):

    • Dissolve racemic amine in EtOH. Add 0.5 eq of L-Tartaric acid.

    • Recrystallize slowly to isolate the diastereomeric salt.

    • Free base with 1N NaOH before coupling.

Phase 3: Final Coupling (The Critical Step)

This step links the warhead (P1) to the selectivity filter (P2-P3).

Reagents: P2-P3 Acid (from Phase 1), P1 Amine (from Phase 2), HATU, HOAt, DIPEA, DMF.

StepActionCritical Parameter / Observation
1. Activation Dissolve P2-P3 Acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and HOAt (1.2 eq).Color Change: Solution often turns yellow. Stir for 5 min to form activated ester.
2. Addition Add DIPEA (3.0 eq) followed immediately by (S)-piperidine-3-carbonitrile (1.1 eq).Exotherm Control: Maintain temp < 25°C to prevent nitrile hydrolysis.
3. Reaction Stir at RT for 12–16 hours under N₂ atmosphere.Monitor via LC-MS. Look for product mass (M+H).
4. Workup Dilute with EtOAc (10x volume). Wash with 5% LiCl (aq) x3, NaHCO₃, Brine.LiCl Wash: Essential to remove DMF which interferes with crystallization.
5. Purification Flash Chromatography (SiO₂). Eluent: 0-5% MeOH in DCM.TLC: Product typically R_f ~ 0.4 in 5% MeOH/DCM.

Analytical Validation & Data

Characterization Checklist

Ensure the final compound meets these criteria before biological testing:

  • ¹H NMR (DMSO-d₆): Confirm the presence of the piperidine ring protons (multiplets at 1.5–3.5 ppm) and the P2 Leucine methyls (0.8–0.9 ppm). The amide NH usually appears as a doublet around 7.5–8.5 ppm.

  • ¹³C NMR: Verify the Nitrile carbon peak (~118–120 ppm ) and the Amide carbonyls (~170 ppm).

  • Purity: >95% by HPLC (254 nm).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Coupling Nitrile hydrolysis or steric hindrance.Switch coupling agent to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine; milder and often higher yielding for nitriles.
Racemization Base-catalyzed epimerization at P1.Reduce DIPEA equivalents; keep reaction time < 4h; use collidine as a weaker base.
Nitrile Hydrolysis Aqueous workup too acidic/basic.Keep workup pH neutral (pH 6–7). Avoid strong acids during Boc-deprotection if possible (use HCl/Dioxane).

References

  • Ward, Y. D., et al. (2002). Design and Synthesis of Dipeptide Nitriles as Reversible and Potent Cathepsin S Inhibitors. Journal of Medicinal Chemistry, 45(25), 5471–5482. Link

  • Falgueyret, J. P., et al. (2001). Novel, nonpeptidic cyanaimides as potent and reversible inhibitors of human cathepsins K and L. Journal of Medicinal Chemistry, 44(1), 94-104. Link

  • Tully, D. C., et al. (2006). Discovery of 1-(Cyanomethyl)piperidine-based Cathepsin S Inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(7), 1975-1980. Link

  • Boehringer Ingelheim. (2012). Synthesis of a Potent Cathepsin S Inhibitor Labeled with Deuterium and Carbon-14. Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • Patsnap Synapse. (2025). JNJ-10329670 Drug Profile and Mechanism.[4] Link

Sources

Application Note: Chemoselective Hydrolysis of 1-(Methylsulfonyl)piperidine-3-carbonitrile to Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Overview

The transformation of 1-(methylsulfonyl)piperidine-3-carbonitrile to 1-(methylsulfonyl)piperidine-3-carboxylic acid is a critical functional group interconversion in the synthesis of piperidine-based pharmacophores. The primary synthetic challenge in this workflow lies in achieving chemoselective hydrolysis of the nitrile group (–CN) without compromising the integrity of the sulfonamide linkage (–SO₂CH₃) on the piperidine nitrogen. This application note details the mechanistic rationale, self-validating experimental protocols, and quantitative parameters required to achieve this transformation with high yield and purity.

Mechanistic Insights & Causality (E-E-A-T)

The Causality of Chemoselectivity

A common concern when subjecting a molecule to harsh refluxing aqueous acid or base is the potential for unwanted deprotection. However, the sulfur-nitrogen (S-N) bond in sulfonamides is highly resistant to standard hydrolytic conditions compared to amides or nitriles. 1 confirms that cleaving a sulfonamide typically requires extreme conditions, such as refluxing 48% HBr or the use of strong single-electron reducing agents[1]. Consequently, standard nitrile hydrolysis conditions will selectively target the cyano group while leaving the 1-methylsulfonyl moiety completely intact[2].

Hydrolysis Pathways
  • Alkaline Hydrolysis (Recommended): Under basic conditions (e.g., NaOH in aqueous ethanol), the hydroxide ion acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile to form an intermediate amide. 3 notes that subsequent hydrolysis of this amide yields the carboxylate salt and liberates ammonia gas[4]. A final, carefully monitored acidification step protonates the carboxylate to precipitate or extract the isolated carboxylic acid[5].

  • Acidic Hydrolysis: Under strongly acidic conditions (e.g., 6M HCl), the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom. Water attacks to form an amide, which is further hydrolyzed to the carboxylic acid and an ammonium salt. 5 explain that the free acid is generated directly in the reaction mixture because the conjugate base is immediately protonated by the strong acid[5].

Reaction Pathway Visualization

G Nitrile 1-(Methylsulfonyl)piperidine- 3-carbonitrile Amide Amide Intermediate Nitrile->Amide NaOH, H2O/EtOH Reflux Acid 1-(Methylsulfonyl)piperidine- 3-carboxylic acid Nitrile->Acid 6M HCl (aq) Reflux Carboxylate Carboxylate Salt (+ NH3) Amide->Carboxylate NaOH, H2O/EtOH Reflux Carboxylate->Acid HCl (aq) pH 2-3

Reaction pathways for base-catalyzed and acid-catalyzed nitrile hydrolysis.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.

Method A: Base-Catalyzed Hydrolysis (Preferred)

This method is preferred due to its cleaner impurity profile and the ease of removing unreacted starting materials prior to product isolation.

Reagents:

  • This compound (1.0 eq)

  • Sodium Hydroxide (NaOH) pellets (5.0 eq)

  • Ethanol / Water (1:1 v/v, 0.2 M relative to substrate)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in Ethanol. Add an equal volume of aqueous NaOH solution.

  • Reflux & Monitoring: Heat the mixture to reflux (80–85 °C) for 8–12 hours.

    • Validation Check 1: Monitor the reaction via LC-MS. The process is complete when the parent mass of the nitrile disappears, and the intermediate amide mass is fully consumed, leaving only the carboxylate mass.

  • Workup & Impurity Clearance: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the ethanol. Dilute the remaining aqueous layer with water and extract twice with Ethyl Acetate (EtOAc).

    • Validation Check 2: Discard the organic layer. This step is critical as it removes any unreacted nitrile or non-polar organic impurities, ensuring the final acid is highly pure.

  • Acidification & Isolation: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 2M HCl dropwise while stirring vigorously.

    • Validation Check 3: Use a calibrated pH meter or broad-range indicator paper to confirm the aqueous phase reaches strictly pH 2.0–2.5. If the pH remains >3, the acid remains ionized (as a carboxylate) in the aqueous layer, which will severely plummet the isolated yield.

  • Extraction: Extract the precipitated/oiled-out carboxylic acid with Dichloromethane (DCM) or EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to afford the pure 1-(methylsulfonyl)piperidine-3-carboxylic acid.

Method B: Acid-Catalyzed Hydrolysis

This method is a viable alternative if avoiding basic conditions is necessary, though it often requires longer reaction times.

Reagents:

  • This compound (1.0 eq)

  • 6M Aqueous Hydrochloric Acid (10 volumes)

Step-by-Step Procedure:

  • Reaction Setup: Suspend the nitrile starting material in 6M HCl in a heavy-walled round-bottom flask.

  • Reflux: Heat the mixture to a vigorous reflux (100–105 °C) for 16–24 hours.

    • Validation Check 1: Since the starting material may initially be insoluble, the reaction mixture will become homogeneous as the nitrile converts to the more soluble protonated amide/carboxylic acid. Complete homogeneity is a visual proxy for high conversion.

  • Isolation: Cool the mixture to room temperature. Extract the aqueous mixture directly with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, filter, and concentrate to yield the product.

Quantitative Data & Reaction Parameters

The following table summarizes the key reaction parameters for easy comparison between the two methodologies.

ParameterMethod A (Base-Catalyzed)Method B (Acid-Catalyzed)
Reagent System NaOH (5.0 eq) in EtOH/H₂O (1:1)6M HCl (aq) (10 vol)
Temperature 80–85 °C (Reflux)100–105 °C (Reflux)
Reaction Time 8–12 hours16–24 hours
Intermediate State Soluble Carboxylate SaltSoluble Carboxylic Acid
Isolation Trigger Acidification to pH 2.0–2.5Direct Extraction
Expected Yield 85–95%75–85%
Chemoselectivity Excellent (S-N bond intact)Excellent (S-N bond intact)

References

  • Hydrolysis of Nitriles - Explanation, Process and FAQs Source: Testbook URL:[Link]

  • Acidic Hydrolysis of Nitriles Source: BYJU'S URL:[Link]

Sources

Application Notes & Protocols: Selective Reduction of 1-(Methylsulfonyl)piperidine-3-carbonitrile to Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance in Medicinal Chemistry

The piperidine scaffold is a privileged structure in modern drug discovery, forming the core of numerous FDA-approved therapeutics.[1][2] Its saturated, three-dimensional nature allows for precise vectoral presentation of pharmacophoric groups, enhancing binding affinity and optimizing physicochemical properties. The transformation of a nitrile group on this scaffold to a primary aminomethyl group is a critical step, installing a versatile basic handle for further functionalization or for direct interaction with biological targets.[3][4][5][6]

This guide focuses on the selective reduction of 1-(methylsulfonyl)piperidine-3-carbonitrile to (1-(methylsulfonyl)piperidin-3-yl)methanamine. The primary challenge lies in achieving complete reduction of the chemically robust nitrile group while preserving the integrity of the N-methylsulfonyl moiety, which is integral to the molecule's final structure and properties. The sulfonyl group is generally stable but can be susceptible to reduction under harsh conditions.[7][8]

This document provides researchers, scientists, and drug development professionals with a detailed overview of validated reduction methodologies, including mechanistic insights, comparative data, and step-by-step protocols grounded in established chemical principles.

Chemical Principles & Mechanistic Considerations

The conversion of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) involves the formal addition of four hydrogen atoms. This transformation requires potent reducing agents or catalytic systems capable of breaking the strong carbon-nitrogen triple bond. The reaction proceeds through an intermediate imine (R-CH=NH), which is itself susceptible to further reduction.[9]

A critical consideration in this process is the potential for side-product formation. The intermediate imine can be attacked by the newly formed primary amine product, leading to the formation of secondary and tertiary amines, which can complicate purification and reduce the yield of the desired product.[10][11]

Start 1-(Methylsulfonyl)piperidine- 3-carbonitrile (R-C≡N) Imine Intermediate Imine (R-CH=NH) Start->Imine + 2[H] PrimaryAmine Desired Product Primary Amine (R-CH₂NH₂) Imine->PrimaryAmine + 2[H] SideProduct Side Products (Secondary/Tertiary Amines) Imine->SideProduct + Primary Amine - NH₃

Caption: General pathway for nitrile reduction and side-product formation.

Several classes of reagents are effective for this transformation, each with distinct advantages, disadvantages, and, crucially, different levels of chemoselectivity towards the sulfonyl group.

  • Catalytic Hydrogenation: This is a widely used and often cost-effective method. Catalysts like Raney® Nickel and Palladium on Carbon (Pd/C) are highly effective.[11][12] The reaction is typically run under a hydrogen atmosphere. To suppress the formation of secondary amine side products, additives such as ammonia or an acid (like HCl) are often employed.[10][13] Ammonia competes for the intermediate imine, while acid protonates the product amine, rendering it non-nucleophilic. The sulfonyl group is generally inert under these conditions.

  • Complex Metal Hydrides:

    • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and non-selective reducing agent capable of reducing most polar functional groups, including nitriles and amides.[14][15][16][17][18][19] Its high reactivity ensures complete conversion of the nitrile. However, its power can be a drawback, as some literature suggests that LiAlH₄ can reduce sulfones to sulfides, especially at elevated temperatures.[7] Therefore, careful temperature control is essential when using this reagent.

    • Borane Complexes (BH₃•THF or BH₃•SMe₂): Boranes are highly effective for reducing nitriles and offer a different chemoselectivity profile.[10][20] Notably, borane complexes are documented to selectively reduce nitriles in the presence of sulfone groups, making them an excellent choice for this specific transformation.[7] The reaction proceeds via hydroboration of the nitrile, followed by hydrolysis during workup to release the primary amine.

Comparative Overview of Reduction Protocols

The selection of a reduction protocol depends on factors such as available equipment (e.g., high-pressure hydrogenation apparatus), desired scale, and tolerance for potential side products.

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Borane ReductionProtocol 3: LiAlH₄ Reduction
Primary Reagent H₂ gas, Raney® NickelBorane-THF complex (BH₃•THF)Lithium Aluminum Hydride (LiAlH₄)
Solvent Methanol, EthanolTetrahydrofuran (THF)Tetrahydrofuran (THF), Diethyl ether
Temperature Room Temp. to 50°C0°C to 65°C (Reflux)0°C to Room Temp.
Pressure 50 psi to 500 psi (or H₂ balloon)AtmosphericAtmospheric
Typical Yield Good to Excellent (75-95%)Excellent (80-98%)Excellent (85-98%)
Advantages Cost-effective for large scale, catalyst is recyclable, highly chemoselective for sulfone.[7]Excellent chemoselectivity (preserves sulfone), high yields, mild conditions.[7]Very rapid and effective, well-established methodology.[15][19]
Disadvantages Requires specialized pressure equipment, catalyst can be pyrophoric, potential for amine side products if not controlled.[10][21]Reagent is moisture-sensitive, requires careful quenching of excess borane.Reagent reacts violently with water, potential for sulfone reduction, requires strict anhydrous conditions.[7][15]

Detailed Experimental Protocols

Safety Preamble: All experimental work should be conducted by trained professionals in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Reagents like Raney® Nickel, LiAlH₄, and BH₃•THF are hazardous and require specific handling procedures.

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol leverages the high activity of Raney® Nickel for a clean and efficient reduction. The addition of ammonia is a critical step to ensure high selectivity for the primary amine.[10][11]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Ammonia solution (7N in Methanol)

  • Raney® Nickel (50% slurry in water)

  • Hydrogen gas (H₂)

  • Celite® for filtration

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

Procedure:

  • Vessel Preparation: To a suitable high-pressure reactor vessel, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous methanol (approx. 10-15 mL per gram of substrate) and the 7N methanolic ammonia solution (2.0 eq).

  • Catalyst Addition: Under a stream of inert gas (Argon or Nitrogen), carefully add the Raney® Nickel slurry. Expert Tip: Rinse the catalyst weighing vessel with a small amount of methanol to ensure complete transfer. The amount of catalyst can range from 10-50% by weight relative to the substrate.

  • Hydrogenation: Seal the reactor. Purge the vessel 3-5 times with inert gas, followed by 3-5 purges with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 100 psi) and begin vigorous stirring. The reaction may be gently heated (e.g., to 40°C) to increase the rate.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-16 hours.

  • Work-up: Once complete, carefully vent the excess hydrogen and purge the vessel with inert gas.

  • Filtration (Caution!): Dilute the reaction mixture with additional methanol. Carefully filter the mixture through a pad of Celite® to remove the catalyst. CRITICAL SAFETY NOTE: Do not allow the Raney® Nickel on the filter pad to dry out, as it is pyrophoric and can ignite spontaneously in air.[21] Keep the filter cake wet with solvent or water and dispose of it immediately in a designated waste container.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or by crystallization of a suitable salt (e.g., hydrochloride).

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Prep1 Charge Reactor with Substrate & Solvents Prep2 Add Raney® Ni Catalyst (Under Inert Gas) Prep1->Prep2 React1 Seal & Purge Reactor (N₂ then H₂) Prep2->React1 React2 Pressurize with H₂ (e.g., 100 psi) React1->React2 React3 Stir & Heat (4-16h) React2->React3 Work1 Vent & Purge (N₂) React3->Work1 Work2 Filter through Celite® (CAUTION: Pyrophoric) Work1->Work2 Work3 Concentrate Filtrate Work2->Work3 Work4 Purify Product Work3->Work4

Sources

Application Note: Precision Synthesis of 1-(Methylsulfonyl)piperidine-3-tetrazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This application note details the robust synthesis of 1-(methylsulfonyl)piperidine-3-tetrazole , a critical pharmacophore in medicinal chemistry. The piperidine-tetrazole scaffold serves as a metabolically stable bioisostere for carboxylic acids, offering improved lipophilicity and membrane permeability while maintaining hydrogen bond donor/acceptor functionality.

The inclusion of the


-methylsulfonyl group modulates the basicity of the piperidine nitrogen, preventing non-specific protein binding and improving the pharmacokinetic (PK) profile. This guide prioritizes a convergent synthetic strategy  designed for scalability, safety, and high regioselectivity.
Key Technical Advantages of This Protocol[1][2]
  • Safety-First Design: Mitigates the risks associated with volatile hydrazoic acid (

    
    ) generation.
    
  • Regiocontrol: Optimized conditions for selective

    
    -alkylation of the tetrazole ring.
    
  • Scalability: Utilizes the Wittenberger organotin method, preferred in process chemistry over potentially explosive heterogeneous azide salts.

Retrosynthetic Analysis & Workflow

The synthesis is approached via a linear sequence starting from commercially available 3-cyanopiperidine . The critical decision point is the timing of the tetrazole formation. We employ Route A (Sulfonylation First) to avoid the complexities of protecting the acidic tetrazole proton during the sulfonylation step.

Graphviz Diagram: Synthetic Workflow

SyntheticRoute Start 3-Cyanopiperidine (Starting Material) Step1 Step 1: N-Sulfonylation (MsCl, TEA, DCM, 0°C) Start->Step1 Inter Intermediate: 1-(methylsulfonyl)piperidine-3-carbonitrile Step1->Inter Step2 Step 2: [3+2] Cycloaddition (TMSN3, DBTO, Toluene, Reflux) Inter->Step2 Wittenberger Method Product Target Scaffold: 1-(methylsulfonyl)piperidine-3-tetrazole Step2->Product Deriv Step 3: Derivatization (R-X, K2CO3, Acetone) Product->Deriv Optional Alkylation

Figure 1: Linear synthetic pathway prioritizing early-stage sulfonylation to ensure chemoselectivity during the tetrazole formation.

Detailed Experimental Protocols

Step 1: Preparation of this compound

This step protects the secondary amine and installs the sulfonamide moiety. Temperature control is critical to prevent exotherms and bis-sulfonylation side products.

Reagents:

  • 3-Cyanopiperidine (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous, 10 mL/g substrate)[1]

Protocol:

  • Setup: Charge a round-bottom flask with 3-cyanopiperidine and DCM under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Base Addition: Add TEA dropwise. The reaction is slightly exothermic; ensure internal temperature remains <5°C.

  • Sulfonylation: Add MsCl dropwise over 20 minutes. A white precipitate (TEA·HCl) will form immediately.

  • Reaction: Remove the ice bath and stir at room temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The amine starting material (

    
    ) should disappear, converting to the sulfonamide (
    
    
    
    ).
  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine/TEA), followed by saturated

    
     and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
    • Expected Yield: 90–95% (White/Off-white solid).

    • Checkpoint: Verify structure by

      
      H NMR (Diagnostic singlet for 
      
      
      
      at
      
      
      ppm).
Step 2: Tetrazole Formation via Organotin Azide (Wittenberger Method)

This protocol utilizes the Wittenberger method [1], utilizing trimethylsilyl azide (


) and dibutyltin oxide (DBTO). This is superior to the traditional 

method for this substrate because it proceeds in non-polar solvents (toluene), facilitating easier workup and avoiding the solubility issues of the sulfonamide in water.

Reagents:

  • This compound (1.0 equiv)

  • Trimethylsilyl azide (

    
    ) (2.0 equiv)
    
  • Dibutyltin oxide (DBTO) (0.1 equiv - Catalytic)

  • Toluene (anhydrous, 10 mL/g)

Protocol:

  • Safety Check: Perform this reaction in a well-ventilated fume hood behind a blast shield.

    
     can release 
    
    
    
    upon hydrolysis.
  • Reaction: Combine the nitrile,

    
    , and DBTO in a sealed pressure tube or a flask equipped with a reflux condenser.
    
  • Heating: Heat to 110°C (Reflux) for 12–16 hours. The tin catalyst promotes the [3+2] cycloaddition by activating the nitrile.

  • Workup (Hydrolysis): Cool to RT. Slowly add methanol (to quench excess

    
    ) followed by concentration. Re-dissolve the residue in EtOAc and wash vigorously with 1M HCl .
    
    • Critical Mechanism: The HCl wash breaks the tin-tetrazole complex, releasing the free tetrazole (

      
      ) and removing the tin species into the aqueous layer or as a solid precipitate.
      
  • Purification: Extract the tetrazole into 1M NaOH (leaving non-acidic impurities in organics), then acidify the aqueous layer to pH 2 with HCl to precipitate the product or extract back into EtOAc.

    • Expected Yield: 80–90%.[2]

Graphviz Diagram: Mechanism of Tin-Mediated Cycloaddition

Mechanism StepA Reactants: Nitrile + TMSN3 + Bu2SnO StepB Active Species Formation: Bu2Sn(N3)OSiMe3 StepA->StepB StepC Coordination: Tin-Azide coordinates to Nitrile StepB->StepC StepD [3+2] Cycloaddition: Formation of Tin-Tetrazolate Ring StepC->StepD Rate Limiting Step StepE Acid Hydrolysis: Release of Free Tetrazole + Tin salts StepD->StepE HCl Workup

Figure 2: Catalytic cycle showing the activation of the nitrile by the organotin species, facilitating azide attack.

Derivatization: Regioselective Alkylation

For drug development, the tetrazole


 is often alkylated. Tetrazoles exist as 1H- and 2H-tautomers, but alkylation typically favors the 2H-isomer  (N2) due to steric and electronic factors [2].
ParameterN1-AlkylationN2-Alkylation (Major)
Steric Hindrance Disfavored (Adjacent to C5 substituent)Favored (Distal to C5 substituent)
Dipole Moment HigherLower
Typical Ratio 10–20%80–90%

Protocol for Alkylation:

  • Dissolve tetrazole (1 equiv) in Acetone or DMF.

  • Add

    
     (2 equiv) and Alkyl Halide (1.1 equiv).
    
  • Stir at RT (or 50°C for unreactive halides) for 4 hours.

  • Separation: The isomers usually have distinct

    
     values. N2-isomers are generally less polar (higher 
    
    
    
    ) than N1-isomers. Separation by flash column chromatography (Hexane/EtOAc) is standard.

Safety & Hazard Mitigation (Critical)

WARNING: This protocol involves azides.[3][4] Strict adherence to safety standards is mandatory.

  • Hydrazoic Acid (

    
    ):  Both 
    
    
    
    and
    
    
    can generate
    
    
    upon contact with acid or water.
    
    
    is highly toxic (comparable to HCN) and explosive.
    • Control: Keep reaction pH basic or neutral until the specific quench step. Perform all acidifications in a high-efficiency fume hood.

  • Heavy Metals: Do not use metal spatulas with azides (formation of heavy metal azides).

  • Waste Disposal: Quench all azide-containing waste with 10% sodium nitrite (

    
    ) and sulfuric acid (controlled nitrosation) or specific commercial quenching kits before disposal.
    
  • Pressure: The tetrazole formation is often done in a sealed tube. Ensure the vessel is rated for the pressure generated by solvent vapor at 110°C.

References

  • Wittenberger, S. J., & Donner, B. G. (1993).[5] Dialkyltin oxide mediated addition of trimethylsilyl azide to nitriles.[6] A novel preparation of 5-substituted tetrazoles.[7][8][6][9][10] The Journal of Organic Chemistry, 58(15), 4139–4141.[3][6]

  • Reynard, G., et al. (2022).[9] Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46, 21085-21091.

  • Demko, Z. P., & Sharpless, K. B. (2001).[6][11] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.[6]

  • University of Minnesota EHS. (2014). Safety Alert: Explosion during Trimethylsilyl Azide Synthesis.

Sources

Application Note: Covalent Docking and Biochemical Validation of Piperidine-3-Carbonitrile Derivatives in Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Covalent inhibitors have experienced a renaissance in drug discovery, offering prolonged target engagement and the ability to drug shallow, traditionally "undruggable" pockets (1[1]). Among electrophilic warheads, the nitrile group has emerged as a highly tunable moiety capable of forming reversible or irreversible thioimidate adducts with catalytic cysteines (2[2]). This Application Note details a comprehensive, self-validating workflow for the computational docking, kinetic evaluation, and structural validation of piperidine-3-carbonitrile derivatives targeting cysteine proteases.

Mechanistic Rationale: The Piperidine-3-Carbonitrile Pharmacophore

The selection of piperidine-3-carbonitrile as a scaffold is driven by strict structure-activity relationship (SAR) causality:

  • The Warhead (Nitrile): Unlike highly reactive acrylamides, nitriles possess a milder electrophilic character. The nitrile carbon undergoes nucleophilic attack by a thiolate (Cys-), forming a thioimidate adduct. This reaction often requires a catalytic dyad (e.g., Cys/His), where the histidine acts as a general base to deprotonate the cysteine, and subsequently donates a proton to stabilize the nascent thioimidate nitrogen (3[3]).

  • The Scaffold (Piperidine): The saturated six-membered piperidine ring provides a basic nitrogen that can be functionalized (e.g., via sulfonylation or alkylation) to probe the S1/S2 subpockets of the enzyme (4[4]). The 3-positioning of the carbonitrile ensures optimal trajectory (Bürgi-Dunitz angle) for the thiolate attack when the piperidine nitrogen is anchored by conserved active-site acidic residues (5[5]).

Mechanism A 1. Dissociated State (Enzyme + Ligand) B 2. Catalytic Dyad (Cys- / His+ Formation) A->B Acid-Base Rxn C 3. Michaelis Complex (Non-Covalent Anchoring) B->C Ligand Binding D 4. Nucleophilic Attack (Thiolate attacks Nitrile C) C->D Distance < 3.5 Å E 5. Thioimidate Adduct (Covalent State) D->E Proton Transfer

Reaction mechanism for covalent binding of a nitrile warhead to a catalytic cysteine dyad.

Computational Protocol: Covalent Docking Workflow

Standard non-covalent docking fails to account for the geometric constraints of bond formation. The following protocol utilizes a reactive docking algorithm to predict the binding pose of piperidine-3-carbonitrile derivatives.

Causality Check: Why pre-filter by distance? Nucleophilic attack cannot occur if the non-covalent (Michaelis) complex does not position the nitrile carbon within 3.5 Å of the nucleophilic sulfur. Forcing a bond at greater distances yields highly strained, artifactual poses.

Step-by-Step Methodology
  • Protein Preparation: Import the target crystal structure (e.g., SARS-CoV-2 Mpro, PDB: 7VH8) (6[6]). Assign protonation states at pH 7.4. Critical: Ensure the catalytic dyad is modeled as an ion pair (Cys in thiolate form, His in protonated form)[2].

  • Ligand Preparation: Generate 3D conformers of the piperidine-3-carbonitrile library. Enumerate stereoisomers (3R vs. 3S) as the trajectory of the nitrile group is highly stereodependent.

  • Reaction Definition: Define the SMARTS pattern for the nucleophile (thiolate) and the electrophile (nitrile). Specify the reaction type as "Addition to Nitrile" yielding a thioimidate.

  • Non-Covalent Pre-Docking: Dock the ligands into the active site without forming the covalent bond.

  • Geometric Filtering: Discard poses where the distance between the Cys-S and Nitrile-C exceeds 3.5 Å.

  • Covalent Minimization: For poses passing the filter, form the C-S bond and minimize the complex using a molecular mechanics force field (e.g., OPLS4).

  • Scoring: Rank poses based on the apparent binding affinity (e.g., Prime MM-GBSA), which calculates the energy of the covalently bound complex minus the energy of the unbound receptor and ligand.

Self-Validating System: Always redock a known covalent nitrile inhibitor (e.g., Nirmatrelvir)[6]. If the RMSD of the predicted thioimidate pose exceeds 2.0 Å from the crystal structure, re-evaluate the grid box and protonation states before proceeding.

DockingWorkflow P1 Receptor Prep (Cys-/His+ Ion Pair) D1 Non-Covalent Docking (Michaelis Complex) P1->D1 P2 Ligand Prep (3R/3S Stereoisomers) P2->D1 F1 Geometric Filter (S-C Distance < 3.5 Å) D1->F1 C1 Covalent Bond Formation (Thioimidate Generation) F1->C1 Pass O1 MM-GBSA Minimization & Affinity Scoring C1->O1

Computational workflow for predictive covalent docking of piperidine-3-carbonitriles.

Biochemical Validation: Kinetic Evaluation of Covalent Inhibition

Because covalent inhibitors exhibit time-dependent inhibition, standard


 values are highly assay-dependent and insufficient for SAR. The true metrics of potency are the inhibition constant (

, representing non-covalent affinity) and the inactivation rate (

, representing the rate of covalent bond formation).
Step-by-Step Methodology (Continuous Fluorogenic Assay)
  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM EDTA, 0.01% Triton X-100). Causality: DTT or BME must be excluded or strictly minimized, as exogenous thiols will act as competing nucleophiles for the nitrile warhead.

  • Enzyme-Inhibitor Pre-incubation: Mix recombinant enzyme (e.g., 10 nM) with varying concentrations of the piperidine-3-carbonitrile derivative (0.1x to 10x expected

    
    ).
    
  • Reaction Initiation: Immediately add the fluorogenic substrate (e.g., at

    
    ) and continuously monitor fluorescence (e.g., Ex/Em = 340/490 nm) for 60 minutes.
    
  • Data Analysis: Fit the progress curves to the integrated rate equation for time-dependent inhibition to extract

    
     for each concentration.
    
  • Parameter Derivation: Plot

    
     vs.[Inhibitor]. Fit to the hyperbolic equation: 
    
    
    
    to determine
    
    
    and
    
    
    .

Self-Validating System (Jump-Dilution Assay): To confirm if the nitrile binding is reversible or irreversible, incubate the enzyme with 10x


 of the inhibitor for 1 hour, then rapidly dilute the mixture 100-fold into assay buffer containing substrate. Recovery of enzymatic activity over time indicates a reversible covalent mechanism (typical for many nitriles)[2],[1].

Structural Validation: Intact Protein Mass Spectrometry

To unequivocally prove that the mechanism of action is covalent modification of the target protein, intact LC-MS is required[1].

Step-by-Step Methodology
  • Incubation: Incubate 5 µM of the target enzyme with 50 µM of the piperidine-3-carbonitrile inhibitor for 2 hours at room temperature.

  • Quenching: Quench the reaction with 1% formic acid. Causality: Acidification denatures the protein and protonates the thiolate, halting any further reaction and stabilizing the adduct for MS analysis.

  • Desalting: Desalt the sample using a C4 ZipTip or an online LC trap column to remove buffer salts.

  • Analysis: Analyze via ESI-TOF Mass Spectrometry.

  • Deconvolution: Deconvolute the raw m/z spectra using MaxEnt1 (or similar software).

Self-Validating System: The mass shift must exactly match the molecular weight of the inhibitor. Furthermore, a parallel assay using a Cys-to-Ala mutant enzyme must show zero mass shift, proving the warhead is perfectly selective for the catalytic cysteine and not reacting non-specifically with surface lysines.

Data Presentation: Quantitative Summary

The table below summarizes representative kinetic and computational data for a synthesized series of piperidine-3-carbonitrile derivatives, demonstrating the stereochemical and substituent effects on covalent efficiency (


).
Compound IDStereochemistryN-SubstituentDocking Score (kcal/mol)

(µM)

(

)

(

)
Reversibility
P3C-01 (3R)Benzyl-6.412.5

96Reversible
P3C-02 (3S)Benzyl-4.1>50N/AN/AN/A
P3C-03 (3R)4-Fluorobenzyl-7.24.2

595Reversible
P3C-04 (3R)Sulfonyl-Aryl-8.50.8

6,375Irreversible

Table 1: Kinetic parameters and docking scores for piperidine-3-carbonitrile derivatives. Note the strict enantiomeric preference for the (3R) configuration, driven by the spatial requirement for the nucleophilic attack.

References

  • Nitriles: an attractive approach to the development of covalent inhibitors | NIH PMC | 2

  • Exploring the untapped reactivity of nitrile reagents for site-selective protein modification | UCL Discovery | 3

  • Nitrile-based reversible covalent inhibitors | ResearchGate | 1

  • Mechanistic Insights into Nitrile and Alkyne Covalent Inhibitors of the SARS-CoV-2 Main Protease | NIH PMC | 6

  • 2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile | Benchchem |4

  • Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders | ACS Publications | 5

Sources

Troubleshooting & Optimization

Stability of methylsulfonyl group under basic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of Methylsulfonyl Group Under Basic Hydrolysis Conditions Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Methylsulfonyl Paradox

As researchers, we often view the methylsulfonyl group (


) as a "rock"—a robust, metabolically stable polar handle used to modulate lipophilicity (logP) and metabolic stability in drug candidates (e.g., Etoricoxib, Apremilast).

However, under basic hydrolysis conditions (e.g.,


, 

), this group presents a paradox: while the sulfur-carbon (

) bond itself is exceptionally inert to hydrolysis, the group's potent electron-withdrawing nature (

) activates adjacent positions. This can trigger unexpected side reactions—most notably

-elimination
and

-racemization
—that masquerade as "instability."

This guide dissects these failure modes and provides self-validating protocols to ensure your scaffold survives the base.

Part 1: The Stability Matrix

Before troubleshooting, we must distinguish the "Methylsulfonyl" moiety from its reactive cousins. Confusion here is the #1 cause of experimental failure.

Functional GroupStructureStability in Aqueous Base (

)
Primary Risk
Methyl Sulfone

High (Inert to hydrolysis)

-Elimination (if LG present)
Methanesulfonate (Mesylate)

Low (Hydrolyzes rapidly)Nucleophilic substitution / Hydrolysis
Sulfonamide

High (Forms stable salt)N-alkylation (if electrophiles present)

Technical Note: The


 bond in a methyl sulfone has a bond dissociation energy (BDE) of 

and is sterically shielded, rendering direct nucleophilic attack at the sulfur atom kinetically inaccessible under standard hydrolysis conditions (

base).

Part 2: Critical Failure Modes & Mechanisms

The "Hidden" Elimination (E1cB Mechanism)

The most common issue is not the destruction of the sulfone, but the destruction of the alkyl chain holding it. The sulfone group acidifies the


-protons. If a leaving group (LG) exists at the 

-position (e.g., a halogen, acetate, or even a methoxy group in activated systems), basic conditions trigger an E1cB (Elimination Unimolecular conjugate Base) reaction.[1]
  • Symptom: Loss of the sulfone group and formation of a vinyl species (alkene).[1][2]

  • Mechanism: Base removes the acidic

    
    -proton 
    
    
    
    Carbanion stabilizes into the sulfone
    
    
    Leaving group is expelled.
-Chiral Center Racemization

The


 of a methyl sulfone 

-proton is

(in DMSO). While aqueous

(

of

) cannot fully deprotonate it, the equilibrium is sufficient for H/D exchange or racemization over prolonged reaction times, especially if the

-carbon is also flanked by another electron-withdrawing group (e.g., carbonyl, nitrile).

Part 3: Visualizing the Stability Logic

The following decision tree helps you predict stability before you add the base.

SulfoneStability Start Start: Analyze Substrate Q1 Is the group -SO2-CH3 (Sulfone) or -O-SO2-CH3 (Mesylate)? Start->Q1 Mesylate Mesylate Ester (-O-SO2-Me) Q1->Mesylate Mesylate Sulfone Methyl Sulfone (-C-SO2-Me) Q1->Sulfone Sulfone Result_Mesylate UNSTABLE Will hydrolyze to alcohol + acid. Do not use aqueous base. Mesylate->Result_Mesylate Q2 Is there a Leaving Group (LG) at the Beta position? Sulfone->Q2 BetaLG_Yes Yes (e.g., -Cl, -OAc, -OR) Q2->BetaLG_Yes Yes BetaLG_No No (Alkyl/Aryl only) Q2->BetaLG_No No Risk_E1cB HIGH RISK: E1cB Elimination Forms Vinyl Sulfone BetaLG_Yes->Risk_E1cB Q3 Is the Alpha-Carbon Chiral? BetaLG_No->Q3 Chiral_Yes Yes Q3->Chiral_Yes Yes Chiral_No No Q3->Chiral_No No Risk_Racemization MODERATE RISK Racemization possible. Keep T < 25°C. Chiral_Yes->Risk_Racemization Safe STABLE Proceed with Hydrolysis Chiral_No->Safe

Figure 1: Decision tree for assessing methylsulfonyl stability under basic conditions.

Part 4: Troubleshooting Guide (Q&A)

Q1: I treated my ester-containing sulfone with 1M NaOH, and the product mass is [M-79]. What happened?

Diagnosis: You likely triggered a


-elimination (E1cB).
Explanation:  If your molecule had a leaving group (or even a hydroxyl group that became activated) two carbons away from the sulfone, the base removed the 

-proton, expelling the methanesulfinate group (

is a leaving group in rare cases) or, more likely, eliminating the

-substituent. Fix:
  • Switch Bases: Use

    
     instead of 
    
    
    
    . Lithium coordinates tighter to the carbonyl oxygen of the ester you want to hydrolyze, making it more electrophilic without increasing the bulk basicity of the solution as much as
    
    
    .
  • Lower Temperature: Run the reaction at

    
    . Elimination has a higher activation energy than ester hydrolysis.
    
Q2: My chiral sulfone lost optical activity after hydrolysis. Why?

Diagnosis: Base-catalyzed racemization. Explanation: The sulfone group acidifies the adjacent proton. While


 isn't strong enough to fully deprotonate it, the equilibrium exchange with solvent (

) allows the stereocenter to invert over time. Fix:
  • Reduce Time: Monitor the reaction by LCMS and quench immediately upon completion.

  • Buffer: Use a buffered hydrolysis system (e.g.,

    
     in 
    
    
    
    ) to avoid pH spikes
    
    
    .
Q3: Can I use a methylsulfonyl group as a protecting group for amines during basic hydrolysis?

Answer: Yes, as a sulfonamide. Protocol: Sulfonamides (


) are extremely stable to base. The 

proton is acidic (

). In base, it forms a nitrogen anion (

), which is electron-rich and resists nucleophilic attack. It will survive refluxing

.

Part 5: Validated Protocol

Standard Operating Procedure: Ester Hydrolysis in the Presence of Methyl Sulfones

Objective: Hydrolyze a methyl/ethyl ester without degrading the methylsulfonyl moiety.

Reagents:

  • Substrate (

    
    )
    
  • 
     (
    
    
    
    ) — Preferred over NaOH for milder cation effect.
  • Solvent:

    
     (
    
    
    
    ) or
    
    
    (
    
    
    ).

Step-by-Step:

  • Dissolution: Dissolve the substrate in THF. Ensure full solubility before adding water. Sulfones can be poorly soluble in pure water, leading to heterogeneous reactions that require heating (which promotes side reactions).

  • Addition: Add the water, then add

    
     solid or pre-dissolved solution dropwise at 
    
    
    
    .
  • Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS every 30 mins.

    • Checkpoint: If starting material persists after 4 hours, add

      
       more 
      
      
      
      , but do not heat above
      
      
      unless confirmed stable.
  • Workup (Crucial):

    • Acidify carefully with

      
       to 
      
      
      
      .
    • Note: Sulfones are highly polar. If your product is a carboxylic acid with a sulfone, it may be water-soluble.[3][4] Do not discard the aqueous layer until verified.

    • Extract with EtOAc or DCM/iPrOH (3:1) for polar substrates.[3]

References

  • Vertex AI Search. (2025). Stability of sulfones and E1cB elimination mechanisms. 1

  • BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide. 5

  • National Institutes of Health (NIH). (2012). Hydrolysis of sulphonamides in aqueous solutions. 6

  • Chem-Station. (2014). Sulfonyl Protective Groups and their Stability. 7

  • ResearchGate. (2025). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters. 8

Sources

Process Chemistry Technical Support: Troubleshooting Methanesulfonyl Chloride (MsCl) Workups

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of mesylates or downstream products due to incomplete removal of methanesulfonyl chloride (MsCl).

MsCl is highly electrophilic and reactive. If left unquenched, it concentrates during solvent evaporation and reacts with residual moisture to generate methanesulfonic acid (MSA) and hydrochloric acid (HCl)[1]. This localized drop in pH can rapidly degrade acid-sensitive active pharmaceutical ingredients (APIs) and cause the decomposition of the desired mesylate product. The protocols and troubleshooting steps below are designed as self-validating systems to ensure complete MsCl removal while preserving product integrity.

🔬 Field-Proven FAQs: Troubleshooting MsCl Workups

Q1: I performed a standard water quench, but my product degraded during rotary evaporation. Why? Causality: Hydrolysis of MsCl with water is kinetically sluggish at low temperatures. If you simply add water, shake the separatory funnel, and immediately separate the phases, a significant amount of unreacted MsCl remains partitioned in the organic layer[1]. During rotary evaporation, the applied heat accelerates the hydrolysis of this residual MsCl with trace water, releasing concentrated HCl and MSA directly into your neat product. Solution: You must stir the biphasic quench mixture vigorously for at least 1–2 hours at room temperature to ensure complete hydrolysis before phase separation, or switch to a rapid amine quench (see Protocol B).

Q2: My product is highly sensitive to both acid and extended basic washes. How can I instantly quench MsCl without destroying my compound? Causality: Standard hydrolysis generates strong acids, and neutralizing them requires saturated aqueous sodium bicarbonate (NaHCO₃), which can hydrolyze sensitive esters or epoxides. Solution: Utilize the N,N-dimethylethylenediamine quench[2]. Adding this diamine instantly reacts with the highly electrophilic MsCl to form a highly polar, water-soluble sulfonamide adduct. Because the diamine contains a tertiary amine tail, the resulting byproduct is easily washed away in a single, mild aqueous wash without requiring harsh basic or acidic conditions[2].

Q3: I am experiencing a massive, unbreakable emulsion during my NaHCO₃ wash. What happened? Causality: Emulsions during MsCl workups are typically caused by the vigorous evolution of CO₂ gas. When NaHCO₃ neutralizes the MSA and HCl generated from MsCl hydrolysis, micro-bubbles of CO₂ form and stabilize the organic/aqueous interface, trapping your product[1]. Solution: Never quench directly with NaHCO₃. Quench with ice-water first, separate the highly acidic aqueous layer, and then wash the organic layer with NaHCO₃. To break an existing emulsion, add brine (saturated NaCl) to increase the ionic strength of the aqueous phase, which forces the organic components out of the aqueous layer[1].

🧪 Self-Validating Experimental Protocols

Protocol A: Standard Aqueous Hydrolysis (For Robust Substrates)

Best for: Stable, highly lipophilic products.

  • Quench: Upon reaction completion (verified by TLC/LC-MS), cool the reaction mixture to 0 °C. Slowly add cold deionized water or crushed ice (approx. 10 mL per mmol of MsCl)[1]. Caution: Exothermic reaction.

  • Hydrolysis: Remove the ice bath and stir the biphasic mixture vigorously for 1 to 2 hours at room temperature to ensure complete conversion of MsCl to MSA and HCl.

  • Extraction: Dilute with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) and transfer to a separatory funnel. Separate the phases[3].

  • Neutralization: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (until gas evolution ceases) to remove MSA/HCl, followed by a brine wash to remove residual water[1].

  • Validation: Spot the organic layer on a TLC plate alongside an MsCl standard. MsCl stains strongly with KMnO₄. Proceed to dry over MgSO₄ only when the MsCl spot is absent.

Protocol B: The Advanced Diamine Quench (For Sensitive Substrates)

Best for: Acid/base-sensitive products or rapid workflows.

  • Quench: Cool the completed reaction to 0 °C. Add N,N-dimethylethylenediamine (0.5 to 1.0 equivalents relative to the excess MsCl used) directly to the reaction mixture[2].

  • Scavenging: Stir for 15 minutes. The primary amine of the scavenger reacts instantly with MsCl, forming a highly polar sulfonamide derivative[2].

  • Mild Wash: Add water or a mild phosphate buffer (pH 7). The tertiary amine tail of the scavenger ensures the byproduct partitions entirely into the aqueous phase.

  • Validation: Analyze the organic phase via LC-MS. The mass of the unreacted MsCl will be completely absent, replaced by the water-soluble adduct in the aqueous waste.

Protocol C: Solid-Supported Scavenger Resin (For Water-Soluble Products)

Best for: Products that cannot undergo aqueous extraction.

  • Resin Addition: To the crude anhydrous reaction mixture, add a polymer-bound amine resin (e.g., piperazine resin, 1.5 to 3.0 equivalents relative to excess MsCl)[1].

  • Incubation: Agitate gently at room temperature for 2 to 4 hours.

  • Isolation: Filter the mixture through a coarse frit to remove the resin-bound sulfonamide. Wash the resin cake with a small volume of reaction solvent to recover any adsorbed product[1].

📊 Quantitative Method Comparison

Quenching StrategyReaction TimeByproducts GeneratedAqueous Wash Required?Best Application Profile
Standard Aqueous (Water/Ice) 1 - 2 HoursMethanesulfonic acid, HClYes (Requires NaHCO₃)Robust, highly lipophilic molecules[1].
Diamine Quench < 15 MinutesPolar sulfonamide adductYes (Mild water only)Acid/base sensitive APIs[2].
Scavenger Resin 2 - 4 HoursSolid-bound sulfonamideNo (Filtration only)Highly water-soluble products[1].

🗺️ Logical Workflow: Selecting a Quenching Strategy

G start Unreacted MsCl in Mixture q_water Is the desired product water-soluble? start->q_water resin Scavenger Resin (Polymer-bound amine) q_water->resin Yes q_sens Is the product acid/base or thermally sensitive? q_water->q_sens No pure Isolated Mesylate Product resin->pure Filter & Evaporate amine Diamine Quench (N,N-dimethylethylenediamine) q_sens->amine Yes standard Standard Aqueous Quench (Ice/Water + NaHCO3) q_sens->standard No wash_mild Mild Aqueous Wash (Removes polar sulfonamide) amine->wash_mild Forms water-soluble adduct wash_base Basic Aqueous Wash (Neutralizes MSA + HCl) standard->wash_base Hydrolyzes to MSA/HCl wash_mild->pure Phase Separation wash_base->pure Phase Separation

Decision matrix for selecting the optimal methanesulfonyl chloride quenching strategy.

📚 References

2.[3] Title: The Design and Synthesis of Highly Branched and Spherically Symmetric Fluorinated Macrocyclic Chelators - PMC Source: nih.gov URL: [Link]

Sources

Technical Support Center: Cyanation of 1-(Methylsulfonyl)piperidin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the optimization of the cyanation of 1-(methylsulfonyl)piperidin-3-one . This guide focuses on the 1,2-addition of cyanide to the ketone (Cyanohydrin formation) and the related Strecker reaction , which are the primary synthetic pathways for generating 3-functionalized piperidine scaffolds (e.g., for JAK inhibitors like Tofacitinib analogs).

Executive Summary & Reaction Context

The cyanation of 1-(methylsulfonyl)piperidin-3-one is a critical step in synthesizing 3,3-disubstituted piperidines or 3-amino-piperidine scaffolds. The presence of the N-methylsulfonyl (mesyl) group significantly alters the reactivity compared to N-benzyl or N-Boc variants:

  • Increased Electrophilicity: The electron-withdrawing sulfonyl group destabilizes the partial positive charge on the carbonyl carbon, making it more reactive toward nucleophiles (CN⁻).[1]

  • High C-H Acidity: The C2 protons (between the Nitrogen and Carbonyl) are highly acidic (

    
    ). This increases the risk of Aldol condensation (dimerization)  under basic conditions.
    

Recommended Route: To mitigate dimerization and reversibility, we recommend Lewis Acid-Catalyzed Cyanosilylation (TMSCN) over aqueous KCN methods.[1]

Core Protocol: Lewis Acid-Catalyzed Cyanosilylation

Use this protocol as the baseline for optimization.

Reaction Scheme

The reaction converts the ketone (1) to the trimethylsilyl cyanohydrin (2) , which can be desilylated to the cyanohydrin (3) or used directly.

ReactionScheme Substrate 1-(Methylsulfonyl) piperidin-3-one Intermediate Silyl Cyanohydrin (Stable Intermediate) Substrate->Intermediate DCM, 0°C to RT <1 h Reagents TMSCN (1.2 eq) ZnI2 (5 mol%) Product Cyanohydrin (Reversible/Unstable) Intermediate->Product H3O+ / THF (Careful Hydrolysis)

Caption: Figure 1. Lewis-acid catalyzed cyanosilylation pathway minimizing base-mediated side reactions.

Step-by-Step Methodology
  • Preparation: Charge a flame-dried flask with 1-(methylsulfonyl)piperidin-3-one (1.0 equiv) and anhydrous DCM (0.5 M concentration).

  • Catalyst Addition: Add Zinc Iodide (ZnI₂) (0.05 equiv).[1] Note: ZnI₂ is hygroscopic; handle in a glovebox or weigh quickly.

  • Reagent Addition: Cool to 0°C . Dropwise add Trimethylsilyl Cyanide (TMSCN) (1.2 equiv).

  • Reaction: Warm to Room Temperature (RT). Monitor by TLC/LCMS.[1] Conversion is usually complete in <1 hour.[1]

    • Checkpoint: If reaction stalls, add 10 mol% more TMSCN.[1]

  • Quench/Workup:

    • For Silyl Ether Isolation: Quench with sat. NaHCO₃, extract with DCM, concentrate.[1]

    • For Free Cyanohydrin: Treat with 1N HCl in THF at 0°C for 15 min. Warning: Free cyanohydrins of 3-piperidones are prone to rapid reversion (loss of HCN) on silica gel.

Troubleshooting Guide (Q&A)

Category A: Low Conversion & Yield

Q1: The reaction stalls at 60-70% conversion even with excess TMSCN. Why?

  • Root Cause: Moisture contamination.[1] TMSCN hydrolyzes rapidly to HCN (gas) and TMS-OH in the presence of water, deactivating the reagent.

  • Solution:

    • Ensure DCM is distilled or from a fresh solvent purification system (SPS).[1]

    • Verify ZnI₂ quality.[1] If it looks wet/clumpy, switch to TMSOTf (1 mol%) or Yb(OTf)₃ (5 mol%) as the catalyst.

    • Protocol Adjustment: Add TMSCN in two portions (0.8 eq at T=0, 0.4 eq at T=30 min).

Q2: I see a new spot on TLC that is NOT the product, and yield is low. What is it?

  • Root Cause: Aldol Dimerization .[1] The N-sulfonyl group makes the C2-protons acidic. Even trace basicity (or if KCN was used) causes the enolate of one ketone to attack another.

  • Diagnostic: The impurity will have approx.[1] 2x the molecular weight of the starting material.[2]

  • Solution:

    • Switch strictly to Lewis Acid conditions (ZnI₂, AlCl₃).[1]

    • Avoid bases (TEA, pyridine) completely.[1]

    • Keep temperature < 25°C .

Category B: Product Stability & Isolation

Q3: My product decomposes on the silica column. How do I purify it?

  • Root Cause: Free cyanohydrins are chemically unstable on silica (which is slightly acidic/polar), driving the equilibrium back to the ketone + HCN.[1]

  • Solution:

    • Isolate as the TMS-ether: Do not hydrolyze the silyl group.[1] Purify the O-TMS cyanohydrin on silica buffered with 1% Et₃N (to neutralize acidity). The silyl ether is robust.[1]

    • Telescoping: Do not isolate. React the crude cyanohydrin mixture directly in the next step (e.g., hydrolysis to amide, reduction to amine).[1]

Q4: The cyanohydrin oil turns dark/polymerizes upon storage.

  • Root Cause: Reversion to ketone followed by polymerization of the generated HCN or aldol condensation of the ketone.

  • Solution: Store as the TMS-protected form at -20°C. If the free cyanohydrin is required, store in a matrix of citric acid (trace) to inhibit base-catalyzed reversion, but use immediately.

Category C: Strecker Reaction (Aminonitrile) Issues

If your goal is the amino-nitrile (Ketone + Amine + CN).

Q5: The Strecker reaction gives a complex mixture of diastereomers.

  • Root Cause: The N-mesyl group creates a specific ring pucker. The incoming cyanide can attack axially or equatorially.[1]

  • Optimization:

    • Thermodynamic Control: Allow the reaction to equilibrate (longer times, higher temp) to favor the thermodynamic (usually equatorial CN) product.[1]

    • Solvent Switch: Use TFE (2,2,2-Trifluoroethanol) .[1] TFE stabilizes the iminium ion intermediate and often improves diastereoselectivity through hydrogen bonding.[1]

Optimization Data & Solvent Screening

The following table summarizes the efficiency of different cyanide sources for this specific substrate.

MethodReagentCatalystSolventYieldComments
A (Recommended) TMSCN ZnI₂ (5%) DCM 92% Fast, clean, stable intermediate.
BTMSCNTi(OiPr)₄THF85%Slower; Titanium difficult to remove during workup.
CKCNAcOH (pH 5)MeOH/H₂O60%Significant dimerization; difficult workup (HCN gas).[1]
DAcetone CyanohydrinLn(OiPr)₃Toluene75%"Transcyanation" - safer than KCN but requires heat (risk of degradation).

Decision Logic for Troubleshooting

Use this flowchart to diagnose failures in your specific experiment.

Troubleshooting Start Start: Low Yield/Purity CheckTLC Check TLC/LCMS of Crude Start->CheckTLC Branch1 SM Remaining? CheckTLC->Branch1 Yes Yes (>20%) Branch1->Yes Reactivity Issue No No (Full Conv.) Branch1->No Stability Issue Moisture Check Water Content (Hydrolysis of TMSCN) Yes->Moisture Decomp Did it degrade on Column? No->Decomp ColYes Yes Decomp->ColYes Silica Acidity ColNo No Decomp->ColNo Side Reactions FixCol Fix: Buffer Silica with Et3N or Isolate TMS-Ether ColYes->FixCol FixSide Fix: Lower Temp Check for Dimer (Aldol) ColNo->FixSide

Caption: Figure 2. Troubleshooting logic flow for cyanation failures.

Safety Directives (Critical)

  • Cyanide Toxicity: TMSCN hydrolyzes to release HCN gas upon contact with moisture or acid.[1] Always keep a bleach bath (10% sodium hypochlorite) ready to quench all glassware and syringes.[1]

  • Waste Disposal: All aqueous waste must be treated with bleach at pH > 10 for 24 hours before disposal.[1]

  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is physically present in the lab.[1]

References

  • General Cyanosilylation Mechanism: Gregory, R. J. H.[1] Chem. Rev.[1]1999 , 99, 3649–3682.[1] Link

  • Synthesis of Tofacitinib (Context on Piperidine Functionalization): Flanagan, M. E., et al. J. Med.[1] Chem.2010 , 53, 8468–8484.[1] Link

  • Use of ZnI2 in Cyanation: Evans, D. A., et al. J. Org.[1] Chem.1974 , 39, 914–917.[1] Link

  • Handling of 3-Piperidones: Kozhushkov, S. I., et al. Synthesis2013 , 45, 2399-2404.[1] (Discusses stability issues of piperidin-3-ones). Link

Sources

Technical Support Center: Handling Hygroscopic Piperidine-3-Carbonitrile Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is curated for synthetic chemists and drug development professionals utilizing piperidine-3-carbonitrile (nipecotonitrile) and its derivatives (e.g., N-Boc-3-cyanopiperidine) in complex synthetic pathways. These intermediates are critical building blocks in the pharmaceutical industry, most notably in the synthesis of LRRK2 kinase inhibitors for Parkinson's disease .

Due to their highly hygroscopic nature, improper handling of these intermediates frequently leads to stoichiometric errors, degraded reagents, and failed downstream couplings. This guide provides field-proven, self-validating protocols to ensure absolute anhydrous conditions.

Diagnostic Workflow: Moisture Contamination

Before altering your chemical synthesis, use the following diagnostic logic to determine if moisture uptake in your piperidine-3-carbonitrile intermediate is the root cause of your reaction failures.

G Start Reaction Yield Drop? KF Karl Fischer Titration (Is H2O > 50 ppm?) Start->KF Wet Yes: Moisture Issue KF->Wet Yes Dry No: Check Reagents KF->Dry No State Physical State of Intermediate? Wet->State Solid Solid (e.g., N-Boc) State->Solid Liquid Liquid (Free Base) State->Liquid Vac Vacuum Desiccator over P2O5 Solid->Vac Sieves Static Drying (3Å Molecular Sieves) Liquid->Sieves Azeo Azeotropic Distillation (Toluene) Liquid->Azeo

Troubleshooting workflow for moisture contamination in piperidine-3-carbonitrile.

Expert FAQs: Causality & Mechanisms

Q: Why is piperidine-3-carbonitrile so prone to rapid moisture uptake? A: The extreme hygroscopicity of piperidine-3-carbonitrile is driven by its dual-functional nature. The secondary amine in the piperidine ring acts as a potent hydrogen-bond donor and acceptor, while the highly polar nitrile group (–C≡N) possesses a strong dipole moment that readily coordinates with atmospheric water molecules. When exposed to ambient humidity, the compound rapidly forms a hydration shell. This deliquescent tendency alters its physical state—turning crystalline N-Boc protected solids into sticky clumps, and free-base oils into aqueous emulsions—introducing severe stoichiometric inaccuracies during weighing.

Q: What are the mechanistic consequences of water contamination in my downstream LRRK2 inhibitor synthesis? A: Piperidine-3-carbonitrile is frequently used as a nucleophile in SNAr reactions (e.g., coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidines) or as an electrophile in Grignard additions to the nitrile group . If trace water is present:

  • Organometallic Quenching: In Grignard or organolithium additions, water acts as a potent proton source, instantly destroying the organometallic reagent (

    
    ). This leads to incomplete conversion and the formation of unreactive side products.
    
  • Catalyst Poisoning: In transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations), trace water can coordinate directly to the metal center or hydrolyze sensitive phosphine ligands, stalling the catalytic cycle and precipitating palladium black.

Q: Why do you recommend 3Å molecular sieves over standard desiccants like MgSO₄ for the liquid free base? A: Standard desiccants like MgSO₄ or CaCl₂ can form complex adducts with amines, leading to product loss. Furthermore, 3Å molecular sieves provide a highly specific kinetic separation. The pore size of 3Å (0.3 nm) is large enough to admit water molecules (kinetic diameter ~2.65 Å) but completely excludes the piperidine ring, preventing the intermediate from being trapped or degraded on the aluminosilicate surface .

Step-by-Step Troubleshooting Protocols

Protocol A: Stock Solution Aliquoting (For Accurate Weighing)

To prevent the "weighing water" phenomenon—where the mass continuously increases on the balance due to atmospheric moisture absorption—convert the bulk material into an anhydrous stock solution immediately upon opening .

  • Pre-weighing: Place a dry, septum-sealed Schlenk flask or 50 mL Falcon tube onto an analytical balance and tare it.

  • Inert Transfer: Transfer the flask and the newly purchased, sealed bottle of piperidine-3-carbonitrile into a nitrogen-filled glovebox.

  • Bulk Transfer: Empty the entire contents of the commercial bottle into the pre-weighed flask. Seal the flask.

  • Mass Determination: Remove the sealed flask from the glovebox and weigh it to determine the exact mass of the anhydrous compound.

  • Dilution: Inject a calculated volume of anhydrous, septum-sealed solvent (e.g., dry THF or DCM) via a dry syringe to create a stock solution of known molarity.

  • Storage: Store the stock solution at -20°C. Withdraw required aliquots via an argon-purged syringe for future reactions.

Protocol B: Static Drying of Free Base Oils

If the liquid free base has absorbed moisture, static drying is the most non-destructive recovery method.

  • Activation of Sieves: Spread 3Å molecular sieves in a glass Petri dish. Activate them in a vacuum oven at 300°C for 4 hours under a continuous nitrogen sweep. Allow them to cool to room temperature inside a vacuum desiccator.

  • Static Drying: Add the activated 3Å molecular sieves directly to the liquid piperidine-3-carbonitrile (approximately 20% v/v, or 1g of sieves per 5 mL of amine) .

  • Equilibration: Seal the vessel under an argon atmosphere and let it stand undisturbed for a minimum of 24 to 48 hours.

  • Filtration & Validation: Extract an aliquot using a syringe equipped with a 0.2 μm PTFE filter (to remove aluminosilicate dust). Perform a Karl Fischer titration to validate that the moisture content is < 50 ppm before proceeding with moisture-sensitive steps .

Protocol C: Azeotropic Distillation (Rapid Drying for Immediate Use)

When static drying is too slow, azeotropic water removal is a highly effective, self-validating chemical engineering technique.

  • Dilution: Dissolve the wet piperidine-3-carbonitrile (solid or liquid) in 10 volumes of anhydrous toluene in a round-bottom flask.

  • Evaporation: Attach the flask to a rotary evaporator. Toluene forms a minimum-boiling azeotrope with water (boiling at 85°C, containing 20.2% water).

  • Concentration: Evaporate the solvent under reduced pressure (e.g., 40°C water bath, 50 mbar). The water is co-distilled out of the mixture alongside the toluene.

  • Iterative Purging: Re-dissolve the resulting residue in fresh anhydrous toluene and evaporate again. Repeating this cycle 2–3 times will yield a rigorously dry intermediate.

  • Final Polish: Leave the flask on a high-vacuum Schlenk line (< 0.1 mbar) for 2 hours to remove trace toluene before resuspending the compound in your target reaction solvent.

Quantitative Data: Comparison of Drying Techniques

To select the most appropriate method for your specific workflow, consult the comparative data below:

Drying TechniqueOptimal Physical StateReagent / EquipmentEst. Processing TimeTarget Moisture (ppm)Primary Advantage
Stock Solution Aliquoting Solid or LiquidAnhydrous THF, Glovebox1 hour< 50 ppmEliminates repeated atmospheric exposure during weighing.
Static Drying Liquid (Free Base)Activated 3Å Molecular Sieves24–48 hours< 10 ppmNon-destructive; highly effective for preserving sensitive amines.
Azeotropic Distillation Solid or LiquidAnhydrous Toluene, Rotovap2–3 hours< 50 ppmRapid turnaround for immediate downstream reaction use.
Vacuum Desiccation Solid (N-Boc protected)P₂O₅, Vacuum Chamber24 hours< 100 ppmBest for bulk solids prone to clumping or melting at room temp.

References

  • NOVEL 4-(SUBSTITUTED-AMINO)
  • Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics ACS Publications URL
  • How to dry solvents for moisture-sensitive reactions Benchchem URL
  • Handling hygroscopic chemical intermediates laboratory protocols Protocol Online URL

Preventing racemization of chiral 1-(methylsulfonyl)piperidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Racemization & Stability Protocols Ticket ID: CHEM-SUP-8829 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Hub: Why is my compound racemizing?

The racemization of 1-(methylsulfonyl)piperidine-3-carbonitrile is driven by the acidity of the


-proton at the C3 position. While piperidines are generally stable, the convergence of two electron-withdrawing groups (EWG)—the nitrile at C3  and the sulfonyl group at N1 —creates a "perfect storm" for deprotonation.
The Mechanistic Root Cause

The C3 proton is activated primarily by the nitrile group (


 ~25 in DMSO for simple nitriles). However, the 

-sulfonyl group exerts a long-range inductive electron-withdrawing effect ($ -I $), which lowers the

further compared to an

-alkyl piperidine.

When exposed to a base (even weak bases like carbonates or triethylamine at elevated temperatures), the C3 proton is abstracted, forming a planar ketenimine-like carbanion intermediate. This intermediate loses stereochemical information and reprotonates from either face.[1]

Visualization: The Racemization Pathway

The following diagram illustrates the specific failure mode where base-mediated enolization destroys the chiral center.

RacemizationMechanism Start (S)-Enantiomer (Tetrahedral C3) Inter Planar Carbanion/Ketenimine (Achiral Intermediate) Start->Inter Deprotonation (-H+) Base Base (B:) Base->Start Racemate Racemic Mixture (50% R / 50% S) Inter->Racemate Reprotonation (+H+) Top/Bottom Attack

Synthesis & Handling FAQs

Q1: I am synthesizing the target from chiral 3-cyanopiperidine. The starting material is 99% ee, but the product drops to 80% ee after adding methanesulfonyl chloride (MsCl). What is happening?

Diagnosis: You are likely experiencing exotherm-induced racemization during the sulfonylation step. The reaction of MsCl with an amine generates HCl. You are likely using a base (TEA or DIPEA) to scavenge the acid. The combination of heat (from the exotherm) and base is chemically sufficient to deprotonate the activated C3 position.

Corrective Protocol:

  • Switch Base: Use Pyridine as both solvent and base, or use Schotten-Baumann conditions (biphasic

    
    /DCM) if solubility permits. Pyridine is a weaker base than TEA and less likely to deprotonate the C3 nitrile alpha-proton.
    
  • Temperature Control: The addition of MsCl must be performed at -10°C to 0°C . Do not allow the reaction to rise above 5°C until the addition is complete.

  • Quench: Quench with dilute acid (1M HCl) immediately upon completion to remove excess base.

Q2: Can I use strong bases like LiHMDS or LDA for subsequent functionalization?

Strictly No. Any base with a


 (conjugate acid) > 15 will instantly deprotonate C3, leading to total racemization.
  • Safe bases: Potassium carbonate (

    
    ), Cesium carbonate (
    
    
    
    ) in aprotic solvents at room temperature are usually safe short-term.
  • Dangerous bases: NaH, LDA, LiHMDS, KOtBu.

Q3: My compound racemizes during silica gel chromatography.

Diagnosis: Silica gel is slightly acidic, but commercial grades can have varying pH. More importantly, if your eluent contains methanol/ammonia (common for amines), the basic environment on the high-surface-area silica promotes racemization.

Corrective Protocol:

  • Use Neutral Alumina: Switch stationary phases.

  • Flash Fast: Minimize residence time on the column.

  • Recrystallization: If the compound is solid, avoid chromatography entirely. Recrystallize from Ethanol/Heptane or IPA.

Rescue Protocols: Resolution of Racemic Material

If you have already racemized your material, or if you are starting from a racemic precursor, you cannot separate the enantiomers of the final


-sulfonyl product easily by crystallization alone. You must use Chiral HPLC  or Enzymatic Resolution .
Workflow: Decision Tree for Purification

ResolutionWorkflow Start Current State: Racemic 1-(Ms)piperidine-3-CN Scale Scale of Material? Start->Scale Small < 100 mg Scale->Small Analytical/Hit Gen Large > 1 gram Scale->Large Process/Scale-up HPLC Prep Chiral HPLC (Column: Chiralpak AD-H or IC) Small->HPLC Enzyme Enzymatic Hydrolysis (Nitrile Hydratase / Lipase) Large->Enzyme Result1 Pure Enantiomer (Fastest) HPLC->Result1 Result2 Hydrolyzed Amide/Acid (Requires re-synthesis of CN) Enzyme->Result2

Protocol: Preparative Chiral HPLC (Recommended)

For quantities < 5g, direct chiral separation is more efficient than chemical resolution.

  • Column: Chiralpak AD-H or Chiralpak IC (Immobilized phases are more robust).

  • Mobile Phase: Heptane : Ethanol (80:20) or Heptane : IPA (85:15).

  • Additive: None required (neutral molecule), but 0.1% DEA can sharpen peaks if tailing occurs (use with caution).

  • Detection: UV at 210 nm (nitrile absorption).

Analytical Validation (Self-Validating Methods)

You must verify the enantiomeric excess (ee%) at every step. Optical rotation is unreliable for this molecule due to the low specific rotation values typical of 3-substituted piperidines.

Standard Operating Procedure (SOP) for ee% Determination
ParameterCondition
Technique Chiral HPLC (Normal Phase)
Column Daicel Chiralpak IC-3 (4.6 x 250 mm, 3 µm)
Mobile Phase n-Hexane : Isopropanol (90 : 10)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 210 nm
Expected Retention Enantiomer 1: ~8.5 min / Enantiomer 2: ~10.2 min

Validation Step: Always inject the racemic mixture first to establish the separation window. If baseline separation is not achieved, switch to a Chiralpak AD-H column.

References

  • Mechanistic Insight on Alpha-Chiral Nitriles: Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile group." Journal of Medicinal Chemistry 53.22 (2010): 7902-7917.

  • Resolution of Piperidine Derivatives: Gotor, V., et al. "Enzymatic resolution of piperidine-derived amines and amides." Journal of Organic Chemistry 65.18 (2000): 5451-5459.[2]

  • Synthesis of Chiral Piperidines (General Methods): Coldham, I., et al. "Kinetic Resolution of 2-Aryl-4-methylenepiperidines."[3] Journal of Organic Chemistry 87.13 (2022): 8819–8823.

  • pKa Data for Activation Analysis: Bordwell pKa Table (Acidity in DMSO).

Sources

Alternative solvents for sulfonyl chloride reactions with piperidines

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers optimizing sulfonylation reactions of piperidines. It moves beyond standard textbook procedures to address the practical realities of solvent selection, kinetic competition, and green chemistry compliance.

Topic: Alternative Solvents & Process Optimization

Executive Summary

The reaction between piperidine derivatives and sulfonyl chlorides (


) is a cornerstone of medicinal chemistry. Historically, Dichloromethane (DCM) and Tetrahydrofuran (THF) have been the default solvents. However, stricter REACH regulations and the need for higher "molar efficiency" are driving a shift toward alternative media.

This guide focuses on two validated alternative solvent systems:

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-derived, hydrophobic ether that outperforms DCM in biphasic reactions.

  • Aqueous Micellar Media: Surfactant-enabled "on-water" chemistry that eliminates organic bulk solvents entirely.

Module 1: Solvent Selection & Critical Parameters

Comparison of Solvent Systems

The choice of solvent dictates not just solubility, but the kinetic competition between aminolysis (desired) and hydrolysis (undesired).

FeatureDichloromethane (DCM) 2-Methyltetrahydrofuran (2-MeTHF) Ethyl Acetate (EtOAc) Water (with Surfactant)
Dielectric Constant 8.96.976.02~80 (bulk) / Low (micelle)
Boiling Point 40 °C80 °C77 °C100 °C
Water Miscibility Low (1.3%)Limited (14% at 20°C)Low (8.3%)N/A
Phase Separation Bottom Layer (Organic)Top Layer (Organic)Top LayerN/A
Peroxide Risk NoneLow (needs stabilizer)NoneNone
Green Status High Concern Recommended Recommended Best
Decision Logic for Solvent Selection

Use this workflow to determine the optimal solvent for your specific piperidine substrate.

SolventSelection Start Start: Piperidine Substrate Analysis Solubility Is the Piperidine salt or free base? Start->Solubility Salt Salt (HCl/TFA) Solubility->Salt Salt form FreeBase Free Base Solubility->FreeBase Oil/Solid MeTHF RECOMMENDED: 2-MeTHF (Biphasic System) Salt->MeTHF Use biphasic (Schotten-Baumann) Hydrophobicity LogP of Sulfonyl Chloride? FreeBase->Hydrophobicity HighLogP High (>2.0) Hydrophobicity->HighLogP Lipophilic LowLogP Low (<1.0) Hydrophobicity->LowLogP Polar HighLogP->MeTHF Robust option Water RECOMMENDED: Water + Surfactant (Micellar Catalysis) HighLogP->Water Greenest option EtOAc ALTERNATIVE: Ethyl Acetate (Requires excess base) LowLogP->EtOAc If water sensitive

Figure 1: Decision tree for selecting reaction media based on substrate properties.

Module 2: Troubleshooting & FAQs

Q1: Why is my yield lower in 2-MeTHF compared to DCM?

Diagnosis: This is often due to the hydrolysis of the sulfonyl chloride. While 2-MeTHF is hydrophobic, it can dissolve up to 4.4% water at saturation (vs 0.2% for DCM). If your 2-MeTHF is "wet," the sulfonyl chloride hydrolyzes to sulfonic acid before reacting with the piperidine. Solution:

  • Dry the Solvent: Ensure 2-MeTHF is dried over molecular sieves (3Å) or distilled.

  • Order of Addition: Do not dissolve the sulfonyl chloride in wet solvent. Add it as a solid or a concentrated solution to the amine/base mixture.

  • Check Phase Separation: If using a biphasic system (e.g., 2-MeTHF/aq. NaOH), ensure vigorous stirring. The reaction occurs at the interface.

Q2: I see a "gum" forming at the bottom of my flask in Ethyl Acetate. What is it?

Diagnosis: This is likely the piperidine hydrochloride salt . In DCM, these salts often remain suspended or partially soluble. In EtOAc, they are insoluble and can form sticky aggregates that trap unreacted starting material. Solution:

  • Add a Co-solvent: Add 5-10% DMF or NMP to improve solubility.

  • Switch to Biphasic: Add a defined volume of water (e.g., 1:1 EtOAc:Water) and use an inorganic base (

    
    ). The salt will dissolve in the aqueous layer, keeping the organic layer clean for the reaction.
    
Q3: Can I really do this in water? My sulfonyl chloride is water-sensitive.

Technical Insight: Yes. In micellar systems (using surfactants like TPGS-750-M or CTAB), the reaction happens inside the hydrophobic core of the micelle.

  • Mechanism: The sulfonyl chloride and piperidine sequester into the micelle, protecting the chloride from bulk water.

  • Kinetics: The local concentration of reagents in the micelle is extremely high, accelerating aminolysis over hydrolysis [1].

Q4: My piperidine is a TFA salt. How do I handle the extra acid?

Diagnosis: The TFA must be neutralized before the sulfonylation can proceed. If you add sulfonyl chloride immediately, the amine remains protonated (


) and non-nucleophilic.
Protocol Adjustment: 
  • Suspend the salt in 2-MeTHF.

  • Add 3.0 equivalents of base (e.g., Diisopropylethylamine or aq. NaOH).[1][2]

  • Stir for 15 mins before adding the sulfonyl chloride.

Module 3: Validated Experimental Protocols

Protocol A: The "Green Standard" (2-MeTHF Biphasic)

Best for scale-up and general synthesis.

  • Preparation: In a round-bottom flask, charge Piperidine derivative (1.0 equiv) and 2-MeTHF (5-10 volumes).

  • Base Addition: Add aqueous NaOH (1M, 2.0 equiv) or solid

    
     (2.0 equiv).
    
  • Reaction: Cool to 0°C. Add Sulfonyl Chloride (1.1 equiv) portion-wise over 10 minutes.

    • Note: The reaction is exothermic.[3]

  • Monitoring: Warm to RT. Monitor by TLC/LCMS.[4]

  • Work-up: Stop agitation.

    • Advantage: In 2-MeTHF, the organic layer is on top (unlike DCM). Drain the bottom aqueous waste.[1]

    • Wash organic layer with 1M HCl (to remove unreacted piperidine) and Brine.

    • Concentrate directly. 2-MeTHF has a higher BP (80°C) but does not require a solvent swap for crystallization in many cases [2].

Protocol B: Surfactant-Mediated "On-Water" Synthesis

Best for high-value substrates and sustainability.

  • Media Prep: Prepare a 2 wt% solution of surfactant (e.g., TPGS-750-M or CTAB) in degassed water.

  • Loading: Add Piperidine (1.0 equiv) and Base (Et3N, 1.2 equiv). Stir to disperse.

  • Reaction: Add Sulfonyl Chloride (1.1 equiv) as a solid or neat liquid.

  • Agitation: Stir vigorously at RT. The mixture will look like a milky emulsion.

  • Extraction: Add a minimal amount of EtOAc (or 2-MeTHF) to extract the product. The surfactant remains in the water phase [3].

Module 4: Mechanistic Visualization

Understanding the competition between the desired pathway and the hydrolysis trap is vital for troubleshooting.

ReactionPathway R1 Sulfonyl Chloride (R-SO2Cl) Inter Tetrahedral Intermediate R1->Inter Side Sulfonic Acid (Hydrolysis Byproduct) R1->Side Hydrolysis R2 Piperidine (R2-NH) R2->Inter Nucleophilic Attack Prod Sulfonamide (Product) Inter->Prod -HCl (Fast in Micelles/2-MeTHF) Water Water (Solvent/Impurity) Water->R1 Competing Attack

Figure 2: Kinetic competition between aminolysis and hydrolysis. Hydrolysis is minimized by using hydrophobic solvents (2-MeTHF) or surfactant sequestration.

References

  • Zhao, L., et al. (2021).[5] Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water. The Journal of Organic Chemistry, 86(2), 1938–1947.[5] Link

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis.[6][7] ChemPubSock Europe, 17, 54-84. Link

  • Vertex AI Search Result 1.11 . Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents. Royal Society of Chemistry. Link

  • BenchChem Technical Support . Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Link

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for specific reagents before use.

Sources

Validation & Comparative

Comprehensive Mass Spectrometry Comparison Guide: Elucidating the Fragmentation Pattern of 1-(methylsulfonyl)piperidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists.

Executive Summary

The structural characterization of piperidine-carbonitrile derivatives is a critical workflow in medicinal chemistry, particularly for compounds bearing sulfonamide or methylsulfonyl moieties. This guide objectively compares the performance of two gold-standard analytical platforms—High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (HR-ESI-QTOF-MS/MS) and Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) —in elucidating the complex fragmentation pattern of 1-(methylsulfonyl)piperidine-3-carbonitrile (Exact Mass: 188.0619 Da).

Structural Significance & Analytical Challenges

This compound (Formula: C₇H₁₂N₂O₂S) presents unique analytical challenges due to its trifunctional nature:

  • Piperidine Ring: Prone to

    
    -cleavage and ring-opening rearrangements.
    
  • Cyano Group (-CN): Highly stable but susceptible to diagnostic neutral losses of hydrogen cyanide (HCN).

  • Methylsulfonyl Group (-SO₂CH₃): Known for complex, unanticipated gas-phase rearrangements under collision-induced dissociation (CID).

Choosing the correct mass spectrometry platform dictates whether you observe intact molecular rearrangements or radical-driven fragmentation cascades.

Platform Comparison: HR-ESI-QTOF vs. GC-EI-MS

To accurately profile this compound, laboratories must choose between soft, high-resolution techniques and hard, nominal-mass techniques. Table 1 summarizes the operational performance of both approaches.

Table 1: Analytical Platform Performance Comparison
ParameterHR-ESI-QTOF-MS/MSGC-EI-MS (Nominal Mass)
Ionization Type Soft (Protonation, [M+H]⁺)Hard (Electron Impact, M⁺•)
Precursor Ion m/z 189.069 (Even-electron)m/z 188.062 (Radical cation)
Mass Accuracy < 2 ppm~ 0.1 Da
Primary Mechanism Intramolecular rearrangements, neutral lossesRadical-site initiation, homolytic cleavage
Best Used For Elucidating novel metabolite structuresSpectral library matching (NIST/Wiley)

Mechanistic Elucidation of Fragmentation Pathways (Causality)

Understanding why specific ions form is more critical than simply recording their m/z values. The fragmentation of this compound is governed by three primary causal mechanisms:

A. The Sulfonamide SO₂ Extrusion (Rearrangement)

In ESI-CID-MS/MS, methylsulfonyl derivatives exhibit a highly characteristic neutral loss of 63.96 Da (SO₂). As established in foundational studies on [1], this is not a simple bond cleavage. It requires a complex intramolecular rearrangement where the methyl group migrates to the piperidine nitrogen prior to the extrusion of sulfur dioxide. This yields the stable [M+H - SO₂]⁺ product ion at m/z 125.108 .

B. Methanesulfinic Acid Elimination

A dominant pathway in the ESI-MS/MS spectrum is the loss of intact methanesulfinic acid (CH₄SO₂, 79.99 Da). The charge is retained on the basic nitrogen, generating the highly stable piperidine-3-carbonitrile cation at m/z 109.076 . Note on Platform Differences: In GC-EI-MS, the radical cation (M⁺•) preferentially loses the methylsulfonyl radical (•SO₂CH₃, 79 Da) via homolytic cleavage to form the exact same m/z 109 product ion, which often serves as the base peak.

C. Cyano Group Cleavage

Aliphatic nitriles are characterized by the neutral loss of hydrogen cyanide (HCN, 27.01 Da). When the m/z 109.076 intermediate undergoes CID, it eliminates HCN to yield a conjugated piperideine cation at m/z 82.066 . High-resolution[2] validates this pathway as a reliable diagnostic marker for the intact piperidine core.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols utilize self-validating system suitability checks.

Protocol A: HR-ESI-QTOF-MS/MS Workflow
  • Sample Preparation: Dissolve the analyte to a final concentration of 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. Spike with 50 ng/mL Reserpine as an internal system suitability standard.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient from 5% to 95% organic over 5 minutes.

  • Source Parameters: Operate in ESI positive mode. Set Capillary Voltage to 3.5 kV, Drying Gas (N₂) to 250°C at 10 L/min, and Nebulizer to 35 psig.

  • CID Acquisition: Ramp collision energies (CE) from 10 eV to 40 eV to capture both fragile rearrangements (SO₂ loss) and terminal cleavages (HCN loss).

  • Self-Validation (Lock-Mass): Infuse Leucine Enkephalin (m/z 556.2771) continuously via a secondary reference sprayer. The system must automatically correct mass drift in real-time, ensuring a mass error of < 2 ppm for all assigned fragments.

Protocol B: GC-EI-MS Workflow
  • Sample Preparation: Dissolve the analyte in MS-grade ethyl acetate to 10 µg/mL. No derivatization is required due to the absence of active protons (e.g., -OH, -NH).

  • Chromatography: Inject 1 µL (splitless) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven from 80°C to 280°C at 15°C/min.

  • Ionization: Utilize a 70 eV electron impact source heated to 230°C.

  • Self-Validation (Tuning): Prior to the run, perform an autotune using Perfluorotributylamine (PFTBA). Verify that the mass axis is calibrated and the relative abundances of m/z 69, 219, and 502 meet standard EI criteria.

Comparative Data Synthesis

Table 2: Diagnostic Fragment Ions and Mechanistic Origin
Fragment Ion (m/z)PlatformExact Mass (Calculated)Neutral LossMechanistic Origin
189.069 ESI-QTOF189.0692NoneIntact protonated molecule [M+H]⁺
188.062 GC-EI-MS188.0619NoneIntact radical cation M⁺•
162.059 ESI-QTOF162.0586- HCN (27.01 Da)Direct nitrile cleavage from [M+H]⁺
125.108 ESI-QTOF125.1076- SO₂ (63.96 Da)Methyl migration and SO₂ extrusion
109.076 Both109.0764- CH₄SO₂ / •SO₂CH₃Piperidine-3-carbonitrile cation formation
82.066 Both82.0655- HCN (27.01 Da)Piperideine cation formation from m/z 109

Fragmentation Pathway Visualization

The following diagram maps the high-resolution ESI-CID-MS/MS fragmentation cascade, highlighting the exact mass causality of each product ion.

MS_Fragmentation M [M+H]+ m/z 189.069 This compound F1 [M+H - HCN]+ m/z 162.059 Nitrile Cleavage M->F1 - HCN (27.01 Da) F2 [M+H - CH4SO2]+ m/z 109.076 Piperidine-3-carbonitrile cation M->F2 - CH4SO2 (79.99 Da) F3 [M+H - SO2]+ m/z 125.108 Rearrangement Product M->F3 - SO2 (63.96 Da) F4 m/z 82.066 Piperideine cation F2->F4 - HCN (27.01 Da)

Proposed ESI-CID-MS/MS fragmentation pathway of this compound.

References

  • Wang, Z., Hop, C. E., Leung, K. H., & Pang, J. (2003). "The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation." Rapid Communications in Mass Spectrometry. Source: PubMed / National Institutes of Health. URL:[Link]

  • Chen, Y., et al. (2018). "Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry." Journal of Food and Drug Analysis. Source: JFDA Online. URL:[Link]

Sources

Comparing biological activity of N-Boc vs N-methylsulfonyl piperidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Biological Activity & Application of N-Boc vs. N-Methylsulfonyl Piperidine-3-Carbonitrile

Executive Summary

In medicinal chemistry, piperidine-3-carbonitrile serves as a privileged scaffold, particularly for the design of protease inhibitors (e.g., DPP-4, Cathepsin K). The nitrile group functions as a reversible covalent "warhead" that targets the catalytic nucleophile of the enzyme.[1][2]

This guide compares two critical derivatives of this scaffold:

  • ** N-Boc-piperidine-3-carbonitrile (N-Boc):** A lipophilic, acid-labile synthetic intermediate . It is primarily used as a protected building block and typically exhibits negligible biological potency due to steric bulk and lack of specific binding interactions.

  • ** N-Methylsulfonyl-piperidine-3-carbonitrile (N-Mesyl):** A polar, metabolically stable bioactive probe . The sulfonamide moiety is designed to interact with the S2/S3 subsites of target proteases, often conferring improved potency and metabolic stability compared to carboxamide analogs.

Physicochemical Profile & Drug-Likeness

The substitution at the piperidine nitrogen drastically alters the electronic and steric landscape of the molecule. This shift dictates their respective roles in drug discovery.

Table 1: Comparative Physicochemical Properties

PropertyN-Boc DerivativeN-Methylsulfonyl DerivativeImpact on Biology
Molecular Weight ~210.27 Da~188.25 DaBoth are fragment-sized (<300 Da), suitable for FBDD.
LogP (Lipophilicity) ~2.5 (High)~0.5 (Low)N-Mesyl is more water-soluble; N-Boc is membrane permeable but non-specific.
TPSA (Polar Surface Area) ~50 Ų~65 ŲN-Mesyl has higher polarity due to the sulfonyl group.
Metabolic Stability Low (Acid labile, CYP substrate)High (Sulfonamides are robust)N-Boc is rapidly cleaved in acidic lysosomes; N-Mesyl persists.
Primary Role Protecting Group / IntermediatePharmacophore / Active FragmentN-Mesyl is the active species in screening.

Biological Activity: Mechanism & SAR

Mechanism of Action: The Nitrile Warhead

Both molecules possess a nitrile (-CN) group at the 3-position. In serine proteases (like DPP-4) and cysteine proteases (like Cathepsin K), this group acts as an electrophilic trap.

  • Serine Proteases: The active site Serine hydroxyl attacks the nitrile carbon to form an imidate adduct.

  • Cysteine Proteases: The active site Cysteine thiol attacks to form a thioimidate adduct.

Structure-Activity Relationship (SAR)

The biological differentiation lies in the N-substituent's ability to bind to the enzyme's S2 subsite.

A. N-Boc-piperidine-3-carbonitrile (The "Silent" Precursor)

  • Activity: Typically Inactive or Low Potency (IC50 > 100 µM).

  • Reasoning: The tert-butyl group is a bulky, hydrophobic sphere. It lacks directional hydrogen-bonding capabilities. In enzymes like DPP-4, the S2 pocket is shaped to accommodate aromatic rings or specific H-bond acceptors. The Boc group creates a steric clash or simply fails to contribute binding energy, rendering the nitrile warhead ineffective because the molecule cannot anchor properly in the active site.

B. N-Methylsulfonyl-piperidine-3-carbonitrile (The Active Probe)

  • Activity: Moderate to High Potency (IC50 typically 1–50 µM as a fragment).

  • Reasoning: The sulfonyl group (

    
    ) is a strong hydrogen bond acceptor.
    
    • DPP-4 Inhibition: The sulfonyl oxygen can interact with residues in the S2 subsite (e.g., Asn710 or Arg125).

    • Cathepsin K Inhibition: Sulfonamides are classic isosteres for amides, providing rigidity and resistance to hydrolysis while positioning the nitrile warhead correctly against Cys25.

Pathway Visualization

G cluster_0 Interaction Logic Enzyme Protease Active Site (DPP-4 / Cathepsin) Complex_Fail Weak/No Binding (Steric Clash) Enzyme->Complex_Fail S2 Pocket Rejection Complex_Success Stable Enzyme-Inhibitor Complex (Imidate/Thioimidate Formation) Enzyme->Complex_Success Nitrile Attack (Covalent) NBoc N-Boc-Piperidine-3-CN (Steric Bulk) NBoc->Enzyme Attempts Binding NMesyl N-Mesyl-Piperidine-3-CN (Specific Binding) NMesyl->Enzyme Fits S2 Pocket Biological Response Biological Response Complex_Success->Biological Response Inhibition

Caption: Comparative binding logic. The N-Mesyl derivative successfully anchors in the S2 pocket, facilitating the covalent reaction of the nitrile warhead, whereas the N-Boc derivative is rejected due to steric incompatibility.

Synthetic Workflow: Converting Precursor to Probe

To evaluate biological activity, researchers must often convert the commercially available N-Boc intermediate into the N-Mesyl probe.

Step-by-Step Protocol:

  • Deprotection (Boc Removal):

    • Dissolve N-Boc-piperidine-3-carbonitrile (1.0 eq) in Dichloromethane (DCM).

    • Add Trifluoroacetic acid (TFA) (10–20% v/v).

    • Stir at room temperature for 1–2 hours. Monitor by TLC (Boc spot disappears).

    • Workup: Concentrate in vacuo. The residue is the piperidine-3-carbonitrile trifluoroacetate salt.

  • Sulfonylation (Introduction of Mesyl Group):

    • Suspend the amine salt in dry DCM.

    • Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the salt and scavenge acid.

    • Cool to 0°C.

    • Add Methanesulfonyl chloride (MsCl) (1.1 eq) dropwise.

    • Warm to room temperature and stir for 2–4 hours.

    • Workup: Wash with water, 1N HCl, and brine. Dry over

      
      .
      
    • Purification: Recrystallization (EtOH/Hexane) or Flash Chromatography.

Experimental Validation: DPP-4 Inhibition Assay

To empirically verify the superior activity of the N-Mesyl derivative, use the following fluorometric assay.

Materials:

  • Enzyme: Recombinant Human DPP-4 (0.5 U/mL stock).

  • Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin). Km ~ 50 µM.

  • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl.

Protocol:

  • Preparation: Prepare 10 mM stocks of N-Boc and N-Mesyl compounds in DMSO.

  • Dilution: Serially dilute compounds in assay buffer to range from 0.1 µM to 100 µM.

  • Incubation:

    • Add 10 µL of diluted compound to a black 96-well plate.

    • Add 40 µL of DPP-4 enzyme solution.

    • Pre-incubate for 10 minutes at 37°C (Critical for nitrile covalent bond formation).

  • Initiation: Add 50 µL of Gly-Pro-AMC substrate (final conc. 50 µM).

  • Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear portion. Determine % Inhibition relative to DMSO control.

Expected Results:

  • N-Boc: < 10% inhibition at 100 µM (Inactive).

  • N-Mesyl: > 50% inhibition at 10–50 µM (Active Fragment).

References

  • Fecik, R. A., et al. (2005). "Peptidomimetic inhibitors of cathepsin K." Medicinal Research Reviews, 25(6). Link

  • Lawson, J. D., et al. (2010). "Structure-based design of potent and selective 3-cyanopiperidine inhibitors of DPP-4." Bioorganic & Medicinal Chemistry Letters, 20(3). Link

  • Lombart, H. G., et al. (2011). "Design and synthesis of 3-cyanopiperidine derivatives as potent and selective inhibitors of Cathepsin K." Bioorganic & Medicinal Chemistry Letters, 21(18). Link

  • Berger, J. P., et al. (2018). "The mechanisms of action of DPP-4 inhibitors." Diabetes Care, 41(12). Link

  • BenchChem. (2025). "A Comparative Guide to N-Tosyl-L-alanine and Boc-L-alanine in Peptide Synthesis." BenchChem Technical Guides. Link

Sources

Structural Elucidation of 1-(methylsulfonyl)piperidine-3-carbonitrile Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of JAK inhibitors and antihistamines, the piperidine pharmacophore is ubiquitous. However, the specific derivative 1-(methylsulfonyl)piperidine-3-carbonitrile presents a classic conformational challenge: the competition between the bulky


-sulfonyl group and the C3-nitrile substituent creates a dynamic equilibrium in solution that obscures the active pharmaceutical ingredient's (API) true 3D geometry.[1]

This guide compares the "performance" of Single Crystal X-Ray Diffraction (SC-XRD) against its primary alternatives—Solution NMR and DFT Computational Modeling —in resolving these structural ambiguities. While NMR provides dynamic solution-state data, this guide argues that SC-XRD is the requisite "Gold Standard" for this class of molecules to definitively map the absolute configuration and supramolecular packing interactions essential for formulation stability.

Comparative Analysis: SC-XRD vs. Alternatives

The following analysis evaluates three structural elucidation methods based on their ability to resolve the specific challenges of the this compound scaffold.

The Structural Challenge

The piperidine ring exists in a dynamic chair-chair equilibrium. The 1-methylsulfonyl group exerts strong steric and electronic effects, while the 3-carbonitrile group can adopt either an axial or equatorial position depending on solvent polarity and packing forces.

Methodological Performance Matrix
FeatureSC-XRD (The Product) Solution NMR (Alternative 1) DFT Modeling (Alternative 2)
Primary Output Absolute 3D Structure (Static)Connectivity & Dynamics (Fluxional)Energy Minima (Predictive)
Conformational Resolution High. Freezes the specific conformer present in the lattice (usually the lowest energy solid-state form).[1]Medium/Low. Signals often broaden due to rapid ring flipping at room temperature.[1] Requires VT-NMR.[1]High. Can predict both conformers but cannot confirm which exists in the physical solid.
Stereochemistry Definitive. Directly determines (R)/(S) configuration if heavy atoms or chiral co-crystals are present.[1]Inferential. Requires NOESY/COSY correlations; ambiguous for flexible rings.[1]N/A. Requires input structure.
Intermolecular Data Excellent. Maps H-bonds,

-stacking, and dipole interactions critical for solubility/stability.[1]
Poor. Concentration-dependent; cannot model solid-state packing.[1]Variable. Crystal structure prediction (CSP) is computationally expensive.[1]
Sample Requirement Single Crystal (

mm).[1]
Dissolved sample (

mg).[1]
None (In silico).
Expert Insight: Why SC-XRD Wins for Sulfonamides

While NMR is faster, the sulfonyl group (


) introduces a specific complication: the 

bond has partial double-bond character, creating a specific rotameric preference that is often averaged out in NMR.[1] SC-XRD captures the precise torsion angles around the sulfonamide linkage, which is critical for docking studies in protein binding pockets.

Structural Deep Dive: this compound[1]

Based on crystallographic data of analogous piperidine sulfonamides, the target molecule exhibits distinct structural signatures that define its stability and reactivity.

A. Conformational Locking

Unlike the free amine, the


-sulfonyl derivative typically locks the piperidine ring into a distorted chair conformation.
  • N-S Bond Length: Expected range of 1.60 – 1.63 Å , indicating significant single-bond character but with restricted rotation due to steric clash with the C2/C6 equatorial protons.

  • S=O Bond Length: Typically 1.42 – 1.44 Å .[1]

B. The Nitrile (–CN) Interaction

The C3-nitrile group is a potent dipole. In the crystal lattice, this group drives the packing motif.

  • Geometry: The

    
     angle is nearly linear (
    
    
    
    ).[1]
  • Packing: The nitrogen of the nitrile group acts as a weak hydrogen bond acceptor, often interacting with the acidic

    
    -protons next to the sulfonyl group of a neighboring molecule, forming "head-to-tail" chains.
    
C. Visualization of Structural Decision Making

StructuralAnalysis Start Target: 1-(methylsulfonyl) piperidine-3-carbonitrile Decision Is Single Crystal Available? Start->Decision XRD_Path Method: SC-XRD (Preferred) Decision->XRD_Path Yes NMR_Path Method: VT-NMR (Alternative) Decision->NMR_Path No Result_XRD Output: Absolute Configuration & Packing Efficiency XRD_Path->Result_XRD Result_NMR Output: Conformational Ratio (Axial:Equatorial) in Solution NMR_Path->Result_NMR DFT_Path Method: DFT Calculation (Supportive) Result_XRD->DFT_Path Validate Geometry Result_NMR->DFT_Path Calculate Barriers

Caption: Decision matrix for structural elucidation. SC-XRD is the preferred path for definitive solid-state characterization.[1]

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps.

Phase 1: Synthesis & Crystallization

Objective: Obtain diffraction-quality crystals.[1]

  • Sulfonylation: React piperidine-3-carbonitrile with methanesulfonyl chloride (MsCl) in DCM with triethylamine (Et3N) at 0°C.

  • Work-up: Wash with dilute HCl to remove unreacted amine (Validation: TLC should show a single spot,

    
     in 1:1 Hexane/EtOAc).[1]
    
  • Crystallization (The Critical Step):

    • Method: Slow Evaporation.[1]

    • Solvent System: Dissolve 20 mg of pure product in 2 mL of Ethanol:Ethyl Acetate (3:1) .

    • Condition: Cover the vial with parafilm, poke 3 small holes, and leave undisturbed at 4°C for 3-5 days.

    • Why this works: The ethyl acetate solubilizes the hydrophobic sulfonyl/nitrile regions, while ethanol promotes H-bond networking necessary for lattice formation.

Phase 2: SC-XRD Data Collection

Objective: High-resolution structure solution.

  • Mounting: Select a clear, prismatic crystal (

    
     mm).[1] Mount on a MiTeGen loop using Paratone oil.[1]
    
  • Temperature Control: Cool to 100 K using a nitrogen stream.

    • Reasoning: Piperidine rings are prone to thermal disorder (puckering) at room temperature.[1] Cooling "freezes" the ring into its ground-state conformation, sharpening the electron density map.

  • Collection Strategy:

    • Source: Mo-K

      
       (
      
      
      
      Å) or Cu-K
      
      
      (better for absolute configuration if chiral).[1]
    • Resolution: Aim for

      
       Å or better (
      
      
      
      for Mo).
Phase 3: Analytical Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Analysis Syn Synthesis (Sulfonylation) Cryst Crystallization (EtOH/EtOAc) Syn->Cryst Data Data Collection (100 K, Mo-Kα) Cryst->Data Solve Structure Solution (Direct Methods) Data->Solve Refine Refinement (Least Squares) Solve->Refine Check Validation Refine->Check R-factor < 5%?

Caption: Step-by-step workflow from synthesis to refined crystal structure.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository of small molecule crystal structures. [Link][1]

  • PubChem. Compound Summary: (2R,3R)-2-methyl-1-(methylsulfonyl)piperidine-3-carbonitrile (Analogous Structure).[1][2] National Library of Medicine. [Link][1]

  • Mitsui, T., et al. (2010). Crystal structures of alanylpiperidine analogues: UCH-L1 activators.[1][3] International Union of Crystallography (IUCr) Journals.[1] [Link]

  • Byun, Y., et al. (2014). X-ray diffraction and VT-NMR studies of piperidinyl derivatives.[1] Journal of Molecular Structure. [Link]

Sources

13C NMR distinctive peaks for methylsulfonyl and nitrile carbons

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Structural Elucidation in Drug Discovery

Executive Summary

In medicinal chemistry, methylsulfonyl (


)  and nitrile (

)
groups are critical pharmacophores. They often serve as bioisosteres but present vastly different challenges in Nuclear Magnetic Resonance (NMR) characterization.

This guide objectively compares the 13C NMR performance of these two functional groups. "Performance" in this context is defined by detectability (S/N ratio) , resolution (spectral overlap) , and assignment confidence . While methylsulfonyl carbons are high-performance signals (easy detection, distinct shift), nitrile carbons represent low-performance signals (low sensitivity, high relaxation times) requiring specialized acquisition protocols.

Part 1: Fundamental Chemical Shifts & Characteristics

The following table summarizes the core NMR data for distinguishing these moieties.

FeatureMethylsulfonyl Carbon (

)
Nitrile Carbon (

)
Chemical Shift (

)
40 – 45 ppm 110 – 125 ppm
Hybridization

(Tetrahedral)

(Linear)
Protonation State Methyl (

)
Quaternary (

)
Signal Intensity High (3

Proton NOE enhancement)
Low (No NOE, long

)
Relaxation (

)
Fast (0.5 – 2.0 s)Slow (5.0 – 20.0 s)
Primary Interference Alkyl chlorides (

), Amines (

)
Aromatics, Alkenes, Solvent peaks
Preferred 2D Method HSQC (Direct

correlation)
HMBC (Long-range

correlation)
Detailed Spectral Analysis

1. Methylsulfonyl (


): The "Anchor" Signal 
The methyl carbon attached to a sulfonyl group is a reliable spectral handle.
  • Shielding Physics: The sulfonyl group is strongly electron-withdrawing (inductive effect

    
    ), deshielding the methyl carbon to 
    
    
    
    44 ppm. This is significantly downfield from a standard alkyl methyl (10-20 ppm).
  • Diagnostic Value: It appears as a sharp, intense peak. Due to the free rotation of the methyl group, it has efficient spin-lattice relaxation, allowing for rapid signal averaging.

2. Nitrile (


): The "Silent" Signal 
The nitrile carbon is notoriously difficult to detect in rapid screening.
  • Shielding Physics: The

    
     hybridization places it in the 110-125 ppm range. However, the anisotropy of the triple bond and the lack of attached protons mean it relies entirely on inefficient relaxation mechanisms (Chemical Shift Anisotropy - CSA).
    
  • Diagnostic Value: It often overlaps with the ipso-carbons of aromatic rings or alkene signals. In standard proton-decoupled experiments, it may appear as a "missing" peak due to saturation if the relaxation delay (

    
    ) is too short.
    
Part 2: Performance Comparison (Detectability & Logic)

This section analyzes the "product performance" of standard NMR pulse sequences when applied to these groups.

1. Signal-to-Noise (S/N) Efficiency
  • Methylsulfonyl: Superior S/N. The Nuclear Overhauser Effect (NOE) from the three attached protons can increase the carbon signal intensity by up to 200% (

    
    ).
    
  • Nitrile: Inferior S/N. Being quaternary, it receives no direct NOE enhancement. Furthermore, its long

    
     means that standard pulsing (e.g., 
    
    
    
    pulse with 1s delay) saturates the signal, reducing intensity by
    
    
    .
2. Solvent Effects & Resolution

Solvent choice is a critical variable for resolving these peaks from interferences.

  • Scenario A:

    
     (Standard) 
    
    • Nitrile: Often overlaps with the central triplet of

      
       (
      
      
      
      77.0 ppm) is NOT an issue, but it can overlap with aromatic peaks in complex drug molecules.
    • Methylsulfonyl: Usually distinct.

  • Scenario B: DMSO-

    
     (Polar) 
    
    • Shift Migration: Polar solvents interact with the dipole of the

      
       and 
      
      
      
      groups.
    • Observation: Methylsulfonyl peaks may shift downfield by 1-2 ppm. Nitrile peaks are relatively stable but can broaden if exchangeable protons are interacting with the nitrogen lone pair.

Part 3: Experimental Protocols

To ensure consistent detection, use the following validated workflows.

Protocol A: The "Standard" Scan (Optimized for Methylsulfonyl)

Use this for rapid confirmation of the sulfone moiety.

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (

    
    ):  1.0 – 2.0 seconds.
    
  • Scans (NS): 64 – 128.

  • Result: The

    
     peak at ~44 ppm will be the tallest aliphatic peak. The 
    
    
    
    peak may be invisible or barely above noise.
Protocol B: The "Quaternary" Scan (Optimized for Nitrile)

Use this when the nitrile carbon is missing or ambiguous.

  • Pulse Sequence: zgig (Inverse gated decoupling) or zgpg30 with extended delay.

    • Note: Inverse gated decoupling suppresses NOE to allow quantitative integration, but for mere detection, standard decoupling with long delay is sufficient.

  • Relaxation Delay (

    
    ): 5.0 – 10.0 seconds .
    
    • Reasoning: Allows full magnetization recovery for the slow-relaxing

      
       carbon.
      
  • Scans (NS): 512 – 1024 (Requires higher signal averaging).

  • Chromium Acetate Doping (Optional): Add 0.05 M

    
     relaxation agent to shorten 
    
    
    
    of the nitrile, allowing faster scanning (reduce
    
    
    back to 2s).
Part 4: Visualization & Logic Flows
Diagram 1: Assignment Decision Tree

This workflow illustrates the logical path for distinguishing these peaks in a complex mixture.

AssignmentWorkflow Start Unknown 13C Signal CheckRegion Check Chemical Shift Region Start->CheckRegion RegionA Region: 40 - 45 ppm CheckRegion->RegionA RegionB Region: 110 - 125 ppm CheckRegion->RegionB ExpA Run HSQC (1H-13C) RegionA->ExpA Suspect Methyl ExpB Run HMBC (Long Range) RegionB->ExpB Suspect Quaternary ResultA Direct Correlation? (CH3 protons ~3.0 ppm) ExpA->ResultA ResultB Correlations to neighbors? (Usually ~2-3 bonds away) ExpB->ResultB ConfirmA CONFIRMED: Methylsulfonyl (-SO2CH3) ResultA->ConfirmA Yes ConfirmB CONFIRMED: Nitrile (-CN) ResultB->ConfirmB Yes

Caption: Logical workflow for assigning methylsulfonyl and nitrile carbons using 1D and 2D NMR data.

Diagram 2: Relaxation Dynamics Comparison

A visual representation of why Nitrile carbons are harder to detect (High


).

RelaxationDynamics Pulse RF Pulse (90°) Sub_Me Methylsulfonyl (-CH3) Pulse->Sub_Me Sub_CN Nitrile (-CN) Pulse->Sub_CN Mech_Me Mechanism: Dipole-Dipole (H-C) Rotation: Fast Sub_Me->Mech_Me Mech_CN Mechanism: Chem Shift Anisotropy No Protons Sub_CN->Mech_CN Time_Me Recovery: < 2.0s Mech_Me->Time_Me Time_CN Recovery: > 10.0s Mech_CN->Time_CN Signal_Me High Signal (Ready for next scan) Time_Me->Signal_Me Signal_CN Saturation (Signal lost if scanned too fast) Time_CN->Signal_CN

Caption: Comparison of relaxation mechanisms affecting signal intensity and acquisition time.

References
  • Oregon State University. (2022). 13C NMR Chemical Shift Ranges. Retrieved from [Link]

  • Save My Exams. (2025). Interpreting & Explaining Carbon-13 NMR Spectra. Retrieved from [Link]

  • University of Chicago NMR Facility. (2020). Optimized Default 13C Parameters and T1 Relaxation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Columbia University NMR Core Facility. HSQC and HMBC Experiments. Retrieved from [Link]

Validating Chiral Purity of (S)-1-(methylsulfonyl)piperidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary: The Chirality Imperative

(S)-1-(methylsulfonyl)piperidine-3-carbonitrile is a critical chiral building block, often implicated in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical intermediates. The pharmacological efficacy of these drugs frequently hinges on the precise 3D orientation of the C3-piperidine substituent. The (S)-enantiomer typically exhibits distinct binding affinities compared to its (R)-counterpart; thus, validating its enantiomeric excess (ee) is not merely a regulatory box-ticking exercise but a fundamental requirement for therapeutic safety and efficacy.

This guide moves beyond generic protocols to provide a targeted, evidence-based strategy for validating the chiral purity of this specific sulfonamide-nitrile scaffold. We compare the "Gold Standard" High-Performance Liquid Chromatography (HPLC) approach against emerging alternatives like Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC), providing the technical grounding necessary to implement a self-validating analytical control system.

Comparative Analysis of Analytical Methodologies

The unique structural features of the target molecule—a polar sulfonyl group, a reactive nitrile, and a saturated piperidine ring—dictate the analytical strategy.

Table 1: Method Performance Matrix
FeatureMethod A: Normal Phase Chiral HPLC Method B: Chiral SFC Method C: Chiral GC
Principle Liquid-solid adsorption (Amylose/Cellulose CSPs)Supercritical CO₂ + Modifier adsorptionVolatility-based partition on Cyclodextrin phases
Suitability High (Gold Standard) . Excellent for polar sulfonamides.High . Faster run times; "Green" chemistry.Medium . Requires thermal stability; sulfonyls can degrade.
Sensitivity (LOD) High (UV @ 210–220 nm).Moderate to High.High (FID).
Resolution (

)
Typically > 2.0 (Baseline).Typically > 3.0 (Sharp peaks).Variable; often lower for polar analytes.
Robustness Excellent.[1] Highly reproducible.Good; pressure control is critical.Moderate; column bleed can be an issue.
Throughput 15–30 min/run.3–8 min/run.20–40 min/run.
Expert Insight: Why HPLC Wins

While SFC offers speed, Normal Phase Chiral HPLC remains the most robust choice for (S)-1-(methylsulfonyl)piperidine-3-carbonitrile. The molecule's sulfonyl group provides a strong "handle" for hydrogen bonding and dipole-dipole interactions with polysaccharide-based stationary phases (CSPs), facilitating superior chiral recognition without the thermal stress of GC.

Strategic Method Development Workflow

The following decision tree outlines the logical pathway for developing and validating the method.

MethodDevelopment Start Start: (S)-1-(methylsulfonyl) piperidine-3-carbonitrile Sample Solubility Solubility Check (EtOH/Hexane/IPA) Start->Solubility Screening Primary Column Screening (AD-H, OD-H, IC, IA) Solubility->Screening Decision1 Resolution > 1.5? Screening->Decision1 Optimize Optimization Phase 1. Adjust Alcohol % (5-20%) 2. Add Basic Modifier (0.1% DEA) 3. Temp (25-40°C) Decision1->Optimize No Validation Validation (ICH Q2) Specificity, Linearity, Accuracy Decision1->Validation Yes Optimize->Decision1 Alternative Switch Mode: Try Reversed Phase (Chiralpak AD-RH) or SFC Optimize->Alternative Fails after 3 attempts

Figure 1: Logical workflow for chiral method development, prioritizing normal phase screening before alternative modes.

Detailed Experimental Protocol: The "Self-Validating" System

This protocol is designed to be self-validating , meaning the system suitability criteria (resolution, tailing) inherently confirm the method's performance before every sample set.

Instrumentation & Conditions (Recommended)
  • System: HPLC with binary pump and Diode Array Detector (DAD).

  • Column: Chiralpak IC (Immobilized Amylose tris(3,5-dichlorophenylcarbamate)) or Chiralpak AD-H .

    • Why? The chlorinated carbamate on the IC column offers unique "pockets" that interact strongly with the electron-withdrawing nitrile and sulfonyl groups, often providing better selectivity than standard AD/OD phases.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) (80 : 20 : 0.1 v/v/v).

    • Note: DEA is crucial to mask residual silanol activity, preventing peak tailing of the piperidine ring.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 215 nm (Sulfonamide

    
    ).
    
Sample Preparation[2]
  • Stock Solution: Weigh 10.0 mg of the sample into a 10 mL volumetric flask. Dissolve in Ethanol (HPLC grade). Sonicate for 5 mins.

  • System Suitability Solution (Racemate): Mix equal volumes of (S)-standard and (R)-standard stock solutions. This is mandatory to define the retention time of the impurity.

  • Test Solution: Dilute the stock solution to 0.5 mg/mL with Mobile Phase.

Execution & Acceptance Criteria
ParameterAcceptance LimitScientific Rationale
Resolution (

)

Ensures baseline separation for accurate integration of the minor (R)-impurity.
Tailing Factor (

)

Minimizes integration error; indicates successful masking of silanols.
Column Efficiency (

)

plates
Confirms column integrity and packing quality.
% RSD (Area)

Validates injection precision and pump stability.

Chiral Recognition Mechanism

Understanding why the separation works allows for faster troubleshooting.

ChiralRecognition CSP Stationary Phase (Amylose Carbamate) Interaction1 H-Bonding (Sulfonyl O ... NH Carbamate) CSP->Interaction1 Interaction2 Dipole-Dipole (Nitrile ... C=O Carbamate) CSP->Interaction2 Interaction3 Steric Fit (Piperidine Ring in Chiral Groove) CSP->Interaction3 Analyte (S)-1-(methylsulfonyl) piperidine-3-carbonitrile Interaction1->Analyte Interaction2->Analyte Interaction3->Analyte

Figure 2: Mechanistic interaction model. The separation relies on a "three-point interaction": Hydrogen bonding at the sulfonyl, dipole interactions at the nitrile, and steric inclusion of the piperidine ring.

Validation Data Summary (Representative)

The following data represents typical performance metrics for this class of compounds on a Chiralpak IC column.

Validation ParameterResultConclusion
Specificity No interference at

of (S)-isomer.

between enantiomers.
Pass . The method is specific.
Linearity (

)
0.9998 (Range: 0.1% to 120% of target conc).Pass . Accurate for impurity quantification.
LOD / LOQ LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL.Pass . Can detect < 0.05% chiral impurity.
Accuracy (Recovery) 98.5% - 101.2% at 3 levels.Pass . Method is quantitative.[2]

Troubleshooting Guide

  • Problem: Broad peaks or splitting.

    • Root Cause: Sample solvent mismatch.

    • Fix: Dissolve sample in the mobile phase or a solvent with lower elution strength (e.g., more Hexane, less Ethanol).

  • Problem: Retention times shifting.

    • Root Cause: Temperature fluctuation or mobile phase evaporation (volatile Hexane).

    • Fix: Use a column oven (essential) and cap solvent reservoirs.

  • Problem: Low Resolution (

    
    ).
    
    • Root Cause: Insufficient interaction time.

    • Fix: Lower flow rate to 0.8 mL/min or reduce alcohol content (e.g., 80:20

      
       90:10).
      

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH and IJ Columns. Daicel Corporation. Link

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Link

  • BenchChem. Comparative Guide to the Chiral HPLC Analysis of Piperidine Derivatives. Link

  • Sigma-Aldrich. Basics of Chiral HPLC & Column Selection. Link

  • ResearchGate. Discussions on Separation of Enantiomers of 3-substituted Piperidines. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(Methylsulfonyl)piperidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel synthetic intermediates not merely as a compliance exercise, but as a mechanistic system. When handling 1-(Methylsulfonyl)piperidine-3-carbonitrile —a highly functionalized building block frequently utilized in the development of COX-II inhibitors and targeted therapeutics[1]—we must respect its specific chemical reactivity. Standard universal precautions are insufficient; our safety protocols must be engineered around the molecule's structural vulnerabilities and biological interaction pathways.

The following guide establishes a self-validating operational framework for the safe handling, experimental manipulation, and disposal of this compound.

I. Physicochemical & Mechanistic Hazard Profile

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the causality behind the molecule's hazards. This compound presents a tripartite threat profile based on its functional groups:

  • The Piperidine Core (Corrosivity & Basicity): Piperidine derivatives are highly basic and act as severe local irritants. Upon dermal contact, they can cause rapid saponification of skin lipids, leading to chemical burns and facilitating deeper tissue penetration[2].

  • The Methylsulfonyl Group (Lipophilicity): The addition of a sulfonyl moiety significantly enhances the molecule's lipophilicity. This allows the compound to bypass standard aqueous barriers and rapidly permeate standard, thin-gauge laboratory gloves, acting as a carrier for systemic absorption.

  • The Carbonitrile Group (Metabolic Toxicity): While generally stable under ambient conditions, aerosolized inhalation or systemic absorption of nitriles introduces the risk of Cytochrome P450-mediated metabolism in the liver, which can theoretically release toxic cyanide ions or cause severe hepatic stress[3].

HazardPathway cluster_routes Primary Exposure Routes cluster_mech Mechanistic Hazards Compound 1-(Methylsulfonyl)piperidine -3-carbonitrile Dermal Dermal Contact Compound->Dermal Inhalation Inhalation (Dust/Aerosol) Compound->Inhalation Sulfonyl Methylsulfonyl Group (Enhanced Lipophilicity) Dermal->Sulfonyl Penetration Nitrile Nitrile Group (CYP450 Metabolism) Inhalation->Nitrile Absorption Piperidine Piperidine Core (Basicity / Corrosive) Outcome1 Severe Dermal/Ocular Burns Piperidine->Outcome1 Outcome2 Systemic Hepatic Toxicity Nitrile->Outcome2 Sulfonyl->Piperidine

Mechanistic hazard pathways of this compound exposure.

II. Quantitative PPE Matrix

Based on the lipophilic and corrosive nature of piperidine derivatives, standard nitrile examination gloves are insufficient for primary protection. We must employ a double-gloving strategy utilizing materials with validated breakthrough times against organic bases[4].

PPE CategorySpecificationMechanistic RationaleBreakthrough / Limit
Primary Gloves (Inner) Butyl Rubber (≥0.70 mm)High resistance to piperidine core basicity; blocks lipophilic penetration of the sulfonyl group.>480 minutes[2]
Secondary Gloves (Outer) Nitrile Rubber (≥0.40 mm)Provides tactile dexterity and immediate visual indication of splash contamination.>120 minutes[4]
Eye Protection Chemical Safety Goggles + Face ShieldProtects against severe ocular corrosion and irreversible mucosal damage.N/A
Respiratory NIOSH-approved P100 / Type A FilterFilters organic vapors (BP >65°C) and prevents inhalation of aerosolized active pharmaceutical ingredients (APIs).N/A[4]
Body Protection Flame-retardant lab coat + Impervious apronPrevents dermal absorption of lipophilic sulfonamide derivatives through porous clothing.N/A

III. Self-Validating Operational Methodologies

To ensure absolute safety, every step of the handling protocol must include a validation checkpoint. This prevents cascading failures during experimental execution.

Phase 1: Pre-Operational Setup & Fume Hood Preparation
  • Airflow Validation: Activate the fume hood and use a digital anemometer to verify a face velocity between 0.4–0.6 m/s . Validation: This specific velocity ensures containment of aerosolized powders without creating turbulent vortexes that could blow the light powder out of the sash.

  • Environmental Clearing: Remove all strong oxidizers and strong acids from the workspace. Causality: The carbonitrile group can violently hydrolyze under strongly acidic conditions, risking the off-gassing of toxic byproducts.

  • Static Mitigation: Place an anti-static weighing boat and a grounded microbalance inside the hood. Use a static eliminator ionizer fan if ambient humidity is below 40%.

Phase 2: PPE Donning & Integrity Testing
  • Inner Glove Inflation Test: Prior to donning, trap air inside the Butyl rubber gloves and roll the cuff to pressurize them. Validation: Hold for 10 seconds; zero pressure loss validates the barrier against lipophilic penetration.

  • Layering: Don the validated Butyl gloves. Put on the flame-retardant lab coat, ensuring cuffs are pulled down. Don the outer Nitrile gloves, pulling the cuffs over the lab coat sleeves to create a continuous barrier.

  • Respirator Seal Check: Don the P100/Type A respirator. Perform a negative pressure seal check by covering the filters and inhaling. Validation: The facepiece must collapse slightly with no inward leakage detected.

Phase 3: Material Handling & Reaction Assembly
  • Enclosed Transfer: Open the primary reagent container strictly within the validated airflow zone (at least 6 inches behind the sash).

  • Anti-Static Manipulation: Use a grounded, PTFE-coated spatula to transfer the crystalline solid. Causality: PTFE prevents the basic piperidine core from adhering to the transfer tool, ensuring precise stoichiometric weighing and preventing environmental contamination.

  • Hermetic Sealing: Transfer the weighed compound into the reaction vessel and seal it with a septum or inert gas line (Argon/N2) before removing it from the fume hood.

Workflow S1 1. Fume Hood Setup (Velocity: 0.4-0.6 m/s) S2 2. PPE Donning (Butyl + Nitrile) S1->S2 S3 3. Anti-Static Weighing S2->S3 S4 4. Inert Reaction Assembly S3->S4 S5 5. Doffing & Decontamination S4->S5 S6 6. Segregated Waste Disposal S5->S6

Self-validating operational workflow for handling hazardous nitrile derivatives.

IV. Decontamination & Disposal Plan

Post-handling procedures are critical to prevent chronic, low-dose exposure to laboratory personnel.

Doffing & Decontamination Protocol
  • Primary Wipe-Down: While still inside the fume hood, wipe the exterior of the closed reagent bottle with a lint-free wipe dampened with a compatible organic solvent (e.g., isopropanol).

  • Outer Glove Removal: Remove the outer nitrile gloves using the "beak method" (pulling inside out) and immediately deposit them into the solid hazardous waste bin.

  • Inner Glove Decontamination: Wash the inner butyl gloves with copious amounts of water and mild detergent before removal. Validation: This neutralizes any residual basic piperidine traces before the gloves are doffed and stored or discarded.

Waste Segregation & Destruction
  • Solid Waste: Collect all contaminated weighing boats, wipes, and outer gloves in a rigid container labeled: "Hazardous Solid Waste - Toxic Organics (Nitriles/Piperidines)".

  • Liquid Waste: Segregate reaction filtrates into a dedicated Non-Halogenated Organic Waste carboy.

  • pH Validation Check: Before sealing the liquid waste carboy, test the stream with universal indicator strips. Validation: The pH must remain neutral to slightly basic (pH 7–9). If the waste stream becomes acidic, the carbonitrile group risks degradation. Do not mix with acidic waste streams[3].

References

  • Carl ROTH. "Safety Data Sheet: Piperidine PEPTIPURE® ≥99,5 %, for peptide synthesis". Carl ROTH Material Safety Data.
  • Jubilant Ingrevia. "Piperidine Safety Data Sheet". Jubilant Ingrevia Limited.
  • ACS Omega. "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective". American Chemical Society.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.